Product packaging for 1-butyl-1H-1,2,3-triazol-4-amine(Cat. No.:CAS No. 1528114-01-3)

1-butyl-1H-1,2,3-triazol-4-amine

Cat. No.: B2795563
CAS No.: 1528114-01-3
M. Wt: 140.19
InChI Key: YDFVCQAAXIIGIQ-UHFFFAOYSA-N
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Description

1-Butyl-1H-1,2,3-triazol-4-amine features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its significant stability, dipole moment, and ability to act as a bioisostere for amide bonds and other heterocycles . This specific amine-functionalized derivative serves as a key synthetic intermediate for constructing more complex molecules, particularly via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which enables the highly efficient and regioselective synthesis of 1,4-disubstituted triazoles . The 1,2,3-triazole scaffold is extensively investigated in drug discovery for its broad spectrum of biological activities, which includes serving as a core structure in the development of potent agonists for therapeutic targets like the GPR119 receptor for type-2 diabetes mellitus , as well as in the design of potent inverse agonists and antagonists for the Pregnane X Receptor (PXR) to mitigate adverse drug interactions . Furthermore, the 4-amino group on the triazole ring provides a reactive handle for further functionalization, allowing researchers to readily incorporate this pharmacophore into larger molecular architectures, such as natural product hybrids, to develop novel anticancer, antimicrobial, and anti-inflammatory agents . This compound is intended for research applications only in the fields of medicinal chemistry, chemical biology, and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N4 B2795563 1-butyl-1H-1,2,3-triazol-4-amine CAS No. 1528114-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyltriazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-2-3-4-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFVCQAAXIIGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-butyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-butyl-1H-1,2,3-triazol-4-amine, a valuable building block in medicinal chemistry and drug development. The document details experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in a wide array of biologically active compounds. The specific substituent pattern of this compound makes it a desirable intermediate for the synthesis of novel therapeutic agents. This guide outlines two primary synthetic strategies for its preparation:

  • Route A: A multi-step synthesis commencing with the formation of a 4-formyl-1,2,3-triazole intermediate, followed by reductive amination.

  • Route B: A pathway involving the synthesis of a 4-nitro-1,2,3-triazole intermediate and its subsequent reduction to the target amine.

Both routes utilize the robust and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) as a key step.

Synthesis of Key Precursor: 1-Azidobutane

A common precursor for both synthetic routes is 1-azidobutane. This compound is typically prepared from 1-bromobutane via a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of 1-Azidobutane
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) or a mixture of water and an organic solvent.

  • Addition of Alkyl Halide: To the stirred solution, add 1-bromobutane.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 60 to 100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and extract the product with a low-boiling organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield crude 1-azidobutane. Further purification can be achieved by distillation.

ParameterValueReference
Reactants1-bromobutane, Sodium AzideGeneral Knowledge
SolventDMF or Water/Organic SolventGeneral Knowledge
Temperature60-100 °CGeneral Knowledge
Typical Yield>90%Assumed based on similar reactions

Synthetic Route A: Via 4-Formyl Intermediate

This route involves the synthesis of 1-butyl-4-formyl-1H-1,2,3-triazole, which is then converted to the desired amine.

Step 1: Synthesis of 1-butyl-4-formyl-1H-1,2,3-triazole

The synthesis of 1-alkyl-4-formyl-1,2,3-triazoles can be achieved through the reaction of an alkylamine with a suitable 4-formyl-1-(aryl)-1H-1,2,3-triazole, such as 1-(4-nitrophenyl)-4-formyl-1H-1,2,3-triazole (FNPT), which serves as a stable and effective reagent for this transformation.[1]

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-(4-nitrophenyl)-4-formyl-1H-1,2,3-triazole (FNPT) in a solvent such as isopropanol or a mixture of isopropanol and water.[1]

  • Addition of Amine: Add butylamine to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, the product can be isolated by standard techniques such as extraction and purified by column chromatography.

ParameterValueReference
Reactants1-(4-nitrophenyl)-4-formyl-1H-1,2,3-triazole, Butylamine[1]
SolventIsopropanol or Isopropanol/Water[1]
TemperatureRoom Temperature[1]
Typical Yield90-95%[1]
Step 2: Reductive Amination to this compound

The conversion of the 4-formyl group to a 4-aminomethyl group can be achieved via reductive amination. This typically involves the formation of an imine or enamine intermediate, which is then reduced in situ.

  • Reaction Setup: Dissolve 1-butyl-4-formyl-1H-1,2,3-triazole in a suitable solvent such as methanol or dichloromethane.

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Reducing Agent: Add a reducing agent. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or for a more stable and efficient reaction, a 1,2,3-triazole-borane complex.[2][3]

  • Reaction Conditions: Stir the reaction at room temperature until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Quench the reaction carefully with water. Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product can be purified by column chromatography.

ParameterValueReference
Reactants1-butyl-4-formyl-1H-1,2,3-triazole, Ammonia sourceGeneral Knowledge
Reducing AgentNaBH₄, NaBH₃CN, or 1,2,3-triazole-borane[2][3]
SolventMethanol, DichloromethaneGeneral Knowledge
TemperatureRoom TemperatureGeneral Knowledge
Typical YieldModerate to highAssumed based on similar reactions

Synthetic Route B: Via 4-Nitro Intermediate

An alternative pathway to the target compound is through the synthesis and subsequent reduction of a 4-nitro-1,2,3-triazole intermediate.

Step 1: Synthesis of 1-butyl-4-nitro-1H-1,2,3-triazole

This step involves the cycloaddition of 1-azidobutane with a suitable nitro-alkyne or a precursor that can generate the nitro group in situ. A common precursor is a nitroolefin.[4]

  • Reaction Setup: In a reaction vessel, dissolve the chosen nitro-containing precursor (e.g., a nitroalkene) in a suitable solvent.

  • Addition of Azide: Add 1-azidobutane to the solution.

  • Catalyst: Add a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures.

  • Work-up and Purification: After completion, the reaction is worked up by removing the catalyst, typically by filtration or extraction, and the product is purified by column chromatography.

ParameterValueReference
Reactants1-Azidobutane, Nitro-alkyne precursor[4]
CatalystCopper(I) source[4]
SolventVaries depending on precursor[4]
TemperatureRoom Temperature to 110 °C[4]
Typical YieldHigh[4]
Step 2: Reduction of 1-butyl-4-nitro-1H-1,2,3-triazole

The final step in this route is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation.[5]

  • Reaction Setup: Dissolve 1-butyl-4-nitro-1H-1,2,3-triazole in a suitable solvent, such as ethanol, ethyl acetate, or methanol.

  • Reducing Agent: Add a reducing agent. Common options include:

    • Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate).

    • Metal-based Reduction: Tin(II) chloride (SnCl₂) in the presence of an acid, or iron (Fe) or zinc (Zn) powder in acidic media.

  • Reaction Conditions: The reaction conditions will depend on the chosen reducing agent, ranging from room temperature for catalytic hydrogenation to elevated temperatures for metal-based reductions.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration (for heterogeneous catalysts) or the reaction is neutralized and extracted. The crude product is then purified, often by column chromatography.

ParameterValueReference
Reactant1-butyl-4-nitro-1H-1,2,3-triazoleGeneral Knowledge
Reducing AgentPd/C, H₂; SnCl₂, HCl; Fe, HCl[5]
SolventEthanol, Ethyl Acetate[5]
TemperatureRoom Temperature to Reflux[5]
Typical YieldHigh[5]

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the described synthetic pathways.

Synthesis_Route_A cluster_precursor Precursor Synthesis cluster_main_synthesis Route A 1-Bromobutane 1-Bromobutane 1-Azidobutane 1-Azidobutane 1-Bromobutane->1-Azidobutane NaN3 FNPT 1-(4-Nitrophenyl)-4-formyl- 1H-1,2,3-triazole Intermediate_Formyl 1-butyl-4-formyl- 1H-1,2,3-triazole FNPT->Intermediate_Formyl Reaction Butylamine Butylamine Butylamine->Intermediate_Formyl Reaction Target_Amine This compound Intermediate_Formyl->Target_Amine Reductive Amination Synthesis_Route_B cluster_precursor Precursor Synthesis cluster_main_synthesis Route B 1-Bromobutane 1-Bromobutane 1-Azidobutane 1-Azidobutane 1-Bromobutane->1-Azidobutane NaN3 Intermediate_Nitro 1-butyl-4-nitro- 1H-1,2,3-triazole 1-Azidobutane->Intermediate_Nitro CuAAC Nitroalkyne_Precursor Nitro-alkyne Precursor Nitroalkyne_Precursor->Intermediate_Nitro CuAAC Target_Amine This compound Intermediate_Nitro->Target_Amine Reduction

References

An In-Depth Technical Guide on the Core Chemical Properties of 1-butyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-butyl-1H-1,2,3-triazol-4-amine is limited in publicly accessible literature. This guide provides a comprehensive overview based on the well-established chemical properties of analogous 1-alkyl-1H-1,2,3-triazol-4-amines and general principles of triazole chemistry. The experimental protocols and data presented are predictive and intended to serve as a foundational resource for the synthesis, characterization, and evaluation of this compound.

Core Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structural analogue, 1-methyl-1H-1,2,3-triazol-4-amine, and the contribution of the butyl group.[1] These properties are crucial for understanding its solubility, membrane permeability, and potential as a drug candidate.

PropertyPredicted Value / InformationData Source / Basis
Molecular Formula C₆H₁₂N₄Calculation
Molecular Weight 140.19 g/mol Calculation
IUPAC Name This compoundNomenclature
CAS Number Not available-
Appearance Expected to be a solid at room temperatureAnalogy to similar compounds
Predicted logP ~0.8 - 1.2Prediction based on 1-methyl analogue (-0.7) and butyl group contribution
Hydrogen Bond Donors 1 (from the amine group)Structural Analysis
Hydrogen Bond Acceptors 3 (from the triazole nitrogens)Structural Analysis
Predicted Solubility Soluble in polar organic solvents (e.g., methanol, DMSO)General solubility of triazoles

Synthesis and Experimental Protocols

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most reliably achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4][5][6] The synthesis of this compound would likely proceed through a multi-step process, starting with the synthesis of a protected 4-amino-1,2,3-triazole precursor followed by N-alkylation or by constructing the triazole ring with the butyl group already in place. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A common strategy involves the cycloaddition of an azide with an alkyne bearing a group that can be converted to an amine. A logical approach would be the CuAAC reaction between 1-azidobutane and a protected cyanoacetylene, followed by reduction of the nitrile to the amine.

G cluster_0 Step 1: Synthesis of 1-Azidobutane cluster_1 Step 2: CuAAC Reaction cluster_2 Step 3: Reduction to Amine A 1-Bromobutane C 1-Azidobutane A->C DMF, rt B Sodium Azide (NaN3) B->C E 1-Butyl-4-cyano-1H-1,2,3-triazole C->E CuSO4.5H2O, Sodium Ascorbate, t-BuOH/H2O D Cyanoacetylene D->E G This compound E->G F Reducing Agent (e.g., LiAlH4 or H2/Pd-C) F->G

Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Predictive)

This protocol is a generalized procedure based on established methods for CuAAC reactions.[3][7]

Step 1: Synthesis of 1-Azidobutane

  • In a round-bottom flask, dissolve 1-bromobutane (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.2 eq) portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-azidobutane. Caution: Organic azides are potentially explosive and should be handled with care.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a flask, dissolve 1-azidobutane (1.0 eq) and cyanoacetylene (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.1 eq, as a 1 M solution in water), followed by copper(II) sulfate pentahydrate (0.01 eq, as a 0.1 M solution in water).[7]

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, remove the solvents under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 1-butyl-4-cyano-1H-1,2,3-triazole.

Step 3: Reduction of the Nitrile

  • In a dry, inert atmosphere, prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0 eq), in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of 1-butyl-4-cyano-1H-1,2,3-triazole (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

Spectroscopic and Analytical Data (Predicted)

The characterization of the final compound is essential. Below are the expected spectroscopic data based on analyses of similar triazole derivatives.[8][9][10][11]

TechniqueExpected Observations
¹H NMR δ (ppm): ~7.5-7.8 (s, 1H, triazole C5-H), ~4.2-4.4 (t, 2H, N-CH₂-), ~3.5-4.5 (br s, 2H, -NH₂), ~1.8-2.0 (m, 2H, -CH₂-), ~1.3-1.5 (m, 2H, -CH₂-), ~0.9-1.0 (t, 3H, -CH₃).
¹³C NMR δ (ppm): ~145-150 (C4-NH₂), ~120-125 (C5), ~50-55 (N-CH₂-), ~30-35 (-CH₂-), ~19-22 (-CH₂-), ~13-15 (-CH₃).
IR (Infrared) ν (cm⁻¹): ~3300-3400 (N-H stretch, amine), ~3100-3150 (C-H stretch, triazole), ~2850-2960 (C-H stretch, alkyl), ~1600-1650 (N-H bend, amine), ~1400-1500 (C=N, N=N stretch, triazole ring).
Mass Spec (ESI-MS) m/z: 141.11 [M+H]⁺. Fragmentation may involve loss of N₂, the butyl chain, or the amino group.[12][13]

Chemical Reactivity and Stability

  • Triazole Ring Stability: The 1,2,3-triazole ring is a highly stable aromatic system, resistant to oxidation, reduction, and hydrolysis under typical conditions.[6][14]

  • Amine Group Reactivity: The 4-amino group is a key site for further functionalization. It can act as a nucleophile in reactions such as acylation, alkylation, and Schiff base formation, allowing for the synthesis of a diverse library of derivatives.[15]

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,3-triazoles are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][16][17][18] Notably, compounds with a 4-amino-1,2,3-triazole core have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1).[16]

IDO1 Inhibition Pathway

IDO1 is an enzyme that plays a critical role in immune evasion by tumors. It catabolizes the essential amino acid tryptophan into kynurenine. Tryptophan depletion and the accumulation of kynurenine in the tumor microenvironment suppress the activity of immune cells, such as T cells and natural killer cells, allowing the tumor to escape immune surveillance. Inhibition of IDO1 can restore anti-tumor immunity.

G IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_Cell T-Cell Proliferation & Activation Kynurenine->T_Cell Inhibits Tumor_Immunity Anti-Tumor Immunity T_Cell->Tumor_Immunity Promotes Triazole_Amine 1-Butyl-1H-1,2,3- triazol-4-amine (Potential Inhibitor) Triazole_Amine->IDO1 Inhibits

Caption: Potential mechanism of action via IDO1 inhibition.

Conclusion

While specific experimental data on this compound is not widely available, this technical guide provides a robust, predictive framework for its synthesis, characterization, and potential biological applications based on well-established principles of triazole chemistry. The provided protocols and expected data serve as a valuable starting point for researchers interested in exploring this and related compounds for applications in drug discovery, particularly in the field of immuno-oncology, and materials science.

References

Spectroscopic and Synthetic Profile of 1-butyl-1H-1,2,3-triazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and a key biological mechanism of action relevant to 1-butyl-1H-1,2,3-triazol-4-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the field of antifungal agents.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.8s1HC5-H of triazole ring
~4.2 - 4.4t2HN-CH₂-CH₂-CH₂-CH₃
~4.0 - 5.0br s2H-NH₂
~1.8 - 2.0sextet2HN-CH₂-CH₂-CH₂-CH₃
~1.2 - 1.4sextet2HN-CH₂-CH₂-CH₂-CH₃
~0.9t3HN-CH₂-CH₂-CH₂-CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~145 - 150C4 of triazole ring (bearing NH₂)
~120 - 125C5 of triazole ring
~50 - 52N-CH₂-CH₂-CH₂-CH₃
~32 - 34N-CH₂-CH₂-CH₂-CH₃
~19 - 21N-CH₂-CH₂-CH₂-CH₃
~13 - 14N-CH₂-CH₂-CH₂-CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching (asymmetric and symmetric) of NH₂ group
3150 - 3100WeakC-H stretching of triazole ring
2960 - 2850StrongC-H stretching of butyl group
1650 - 1600MediumN-H bending (scissoring) of NH₂ group
1580 - 1450Medium to WeakC=C and C=N stretching of triazole ring
1470 - 1430MediumC-H bending of CH₂ and CH₃ groups
1250 - 1000MediumC-N stretching
Mass Spectrometry (MS)

For the mass spectrum, the expected molecular ion peak [M]⁺ for this compound (C₆H₁₂N₄) would be at m/z = 140.11. A high-resolution mass spectrometry (HRMS) analysis would provide a more precise mass. Common fragmentation patterns would likely involve the loss of the butyl group or fragments thereof.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, with the key step being the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

Synthesis of 1-Azidobutane

Materials:

  • 1-Bromobutane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 1-bromobutane (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 1-azidobutane. Caution: Organic azides are potentially explosive and should be handled with care.

Synthesis of this compound

This step involves the cycloaddition of 1-azidobutane with a suitable two-carbon synthon for the 4-amino-triazole ring. A common approach involves using a protected form of aminoacetylene, followed by deprotection. An alternative and more direct route, when feasible, is the use of a reagent that introduces the amino group directly. One such strategy involves the use of alkynyliodonium salts followed by amination.[3]

Materials:

  • 1-Azidobutane

  • Ethynyltrimethylsilane

  • Copper(I) iodide (CuI)

  • A suitable amine source (e.g., aqueous ammonia)

  • A suitable base (e.g., potassium carbonate)

  • Solvent (e.g., DMSO or a mixture of t-butanol and water)

Procedure (Illustrative):

  • To a solution of 1-azidobutane (1 equivalent) in a suitable solvent (e.g., t-butanol/water mixture), add ethynyltrimethylsilane (1.1 equivalents).

  • Add a catalytic amount of copper(I) iodide (e.g., 5 mol%).

  • The reaction is stirred at room temperature for 12-24 hours. The progress is monitored by TLC or LC-MS.

  • Upon completion of the cycloaddition to form the silylated triazole, the reaction mixture is worked up by adding aqueous ammonia and stirring for several hours to effect both desilylation and amination at the 4-position.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine and dried.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Biological Context and Signaling Pathway

Triazole compounds are a major class of antifungal agents.[4][5] Their primary mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, namely lanosterol 14α-demethylase.[5][6][7] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.

The following diagram illustrates the inhibition of the ergosterol biosynthesis pathway by a triazole antifungal agent.

Antifungal_Mechanism cluster_FungalCell Fungal Cell cluster_DrugAction Drug Action Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane essential component FungalDeath Fungal Cell Death / Growth Inhibition Membrane->FungalDeath Disruption leads to Enzyme->Ergosterol catalysis Triazole This compound (Triazole Antifungal) Inhibition Triazole->Inhibition Inhibition Inhibition->Enzyme

Caption: Inhibition of Ergosterol Biosynthesis by a Triazole Antifungal Agent.

This diagram illustrates how a triazole antifungal, such as this compound, inhibits the enzyme lanosterol 14α-demethylase. This blockage prevents the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The resulting depletion of ergosterol disrupts the membrane's integrity, ultimately leading to the inhibition of fungal growth or cell death. This mechanism is a cornerstone of the therapeutic action of many widely used antifungal drugs.[4][5][6][7]

References

An In-depth Technical Guide on the Solubility of 1-butyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-butyl-1H-1,2,3-triazol-4-amine is a heterocyclic organic compound that holds potential interest in various chemical and pharmaceutical research areas. A fundamental physicochemical property governing its application in drug discovery, formulation, and synthesis is its solubility in different solvent systems. This technical guide provides a summary of the available information on the solubility of this compound and its analogs, alongside a detailed experimental protocol for its determination.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The absence of published data necessitates experimental determination to accurately quantify its solubility in various solvents.

However, qualitative solubility information for structurally related compounds, such as 3-amino-1,2,4-triazole, can provide some initial insights. Generally, aminotriazoles exhibit solubility in polar solvents. For instance, 3-amino-1,2,4-triazole is soluble in water, methanol, ethanol, and chloroform, sparingly soluble in ethyl acetate, and insoluble in ether and acetone.[1] The solubility of these compounds is influenced by their ability to form hydrogen bonds.[2][3] The solubility of 3-amino-1,2,4-triazole in various organic solvents has been observed to increase with a rise in temperature.[4]

Table 1: Quantitative Solubility Data for this compound

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Data Not Available---
Data Not Available---
Data Not Available---
Data Not Available---
Data Not Available---

As of the date of this document, no specific quantitative solubility data for this compound has been found in publicly available literature. The table is provided as a template for experimental data logging.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the isothermal saturation method.[4]

3.1. Materials and Apparatus

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate) of analytical grade

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • Volumetric flasks

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatography)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended, but the optimal time should be determined by periodically measuring the concentration until it remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the suspensions to settle for a predetermined period (e.g., 2 hours) at the constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Analysis:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the experimental samples.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula:

      S (g/L) = (C × V_dil × DF) / V_sample

      Where:

      • C = Concentration of the diluted sample from the analytical instrument (g/L)

      • V_dil = Volume of the diluted sample (L)

      • DF = Dilution factor

      • V_sample = Volume of the initial supernatant sample (L)

    • To express solubility in mol/L, divide the result in g/L by the molar mass of this compound.

3.3. Data Validation

  • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

  • Report the mean solubility and the standard deviation.

  • Ensure the solid phase in equilibrium with the solution is the original compound and has not undergone any transformation (e.g., polymorphism, solvation) by analyzing the remaining solid using techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation & Validation start Start add_excess Add excess solute to known volume of solvent start->add_excess equilibrate Agitate at constant T (e.g., 24-48h) add_excess->equilibrate settle Allow solids to settle equilibrate->settle withdraw Withdraw supernatant with pre-warmed syringe settle->withdraw filter Filter through 0.45µm filter withdraw->filter dilute Dilute sample for analysis filter->dilute analyze Analyze concentration (e.g., HPLC) dilute->analyze calculate Calculate solubility from concentration and dilution analyze->calculate validate Validate solid phase (e.g., XRD, DSC) calculate->validate finish End validate->finish

Caption: Experimental workflow for solubility determination.

References

Analysis of 1-butyl-1H-1,2,3-triazol-4-amine: A Methodological Guide to Crystal Structure Determination

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the topic of crystal structure analysis for 1-butyl-1H-1,2,3-triazol-4-amine. A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and the broader scientific literature did not yield a publicly available crystal structure for this specific compound. Consequently, this document provides a comprehensive, generalized methodology for the synthesis, crystallization, and subsequent crystal structure analysis of this compound, based on established protocols for analogous triazole derivatives. This guide is intended to serve as a practical workflow for researchers seeking to characterize this and similar molecules.

Introduction

1,2,3-Triazoles are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and agrochemicals. Their structural rigidity and capacity for hydrogen bonding make them valuable scaffolds in drug design. The determination of the precise three-dimensional arrangement of atoms in the crystalline state is fundamental to understanding the structure-activity relationships (SAR) of these molecules, informing rational drug design, and ensuring intellectual property claims. This guide outlines the typical experimental pathway to achieve this.

Generalized Experimental Protocols

The following sections describe a standard workflow for the synthesis and crystallographic analysis of a novel triazole compound like this compound.

Synthesis of this compound

The synthesis of 1,4-disubstituted 1,2,3-triazoles is commonly achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". A plausible synthetic route is outlined below.

Materials:

  • 1-Azidobutane

  • Propargylamine

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of propargylamine (1.0 eq) and 1-azidobutane (1.1 eq) is prepared in a 1:1 mixture of t-BuOH and H₂O.

  • Catalyst Addition: To this solution, sodium ascorbate (0.2 eq) is added, followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction: The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield this compound.

Crystallization

Obtaining a single crystal of sufficient quality is often the most challenging step. Several methods should be attempted in parallel.

Methods:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) is prepared in a vial covered with a perforated cap. The solvent is allowed to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature, and then further to 4°C.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

While no experimental data exists for the target compound, a crystallographic analysis would yield the data presented in the following tables. The data shown are hypothetical and are for illustrative purposes only, based on typical values for similar small organic molecules.

Table 1: Crystal Data and Structure Refinement for a Hypothetical this compound.

ParameterValue
Empirical formulaC₆H₁₂N₄
Formula weight140.19
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5(1) Å, α = 90°
b = 12.0(1) Å, β = 105.0(1)°
c = 9.0(1) Å, γ = 90°
Volume885(2) ų
Z4
Density (calculated)1.050 Mg/m³
Absorption coefficient0.070 mm⁻¹
F(000)304
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected5000
Independent reflections2000 [R(int) = 0.03]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2000 / 0 / 120
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.120
R indices (all data)R1 = 0.060, wR2 = 0.135
Largest diff. peak and hole0.30 and -0.25 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Hypothetical this compound.

Bond/AngleLength (Å) / Angle (°)
N1-N21.34(1)
N2-N31.30(1)
N3-C41.35(1)
C4-C51.38(1)
C5-N11.36(1)
C4-N(amine)1.37(1)
N1-C(butyl)1.47(1)
N1-N2-N3110.0(1)
N2-N3-C4105.0(1)
N3-C4-C5112.0(1)
C4-C5-N1108.0(1)
C5-N1-N2105.0(1)

Mandatory Visualizations

The following diagrams illustrate the generalized experimental workflow for crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xray X-ray Diffraction & Analysis reagents 1-Azidobutane + Propargylamine cu_catalyst CuSO4 / Na Ascorbate t-BuOH/H2O, RT reaction CuAAC Reaction reagents->reaction cu_catalyst->reaction workup Extraction & Washing reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product dissolve Dissolve in Suitable Solvent product->dissolve cryst_methods Slow Evaporation Vapor Diffusion Cooling dissolve->cryst_methods single_crystal Single Crystal Formation cryst_methods->single_crystal mount Mount Crystal single_crystal->mount data_collection X-ray Data Collection (100 K) mount->data_collection data_processing Data Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (CIF file) refinement->final_structure

Figure 1: Experimental workflow from synthesis to crystal structure determination.

Signaling Pathways and Biological Activity

Without experimental data on the biological effects of this compound, it is not possible to delineate any associated signaling pathways. The creation of such a diagram would be purely speculative. Biological evaluation, including in vitro and in vivo assays, would be the necessary prerequisite to identify protein targets and subsequent signaling cascades.

Conclusion

While the crystal structure of this compound has not been publicly reported, this guide provides a robust and detailed framework for its determination. The outlined protocols for synthesis, crystallization, and X-ray diffraction analysis are based on well-established methodologies for similar triazole compounds. The successful execution of this workflow would provide invaluable empirical data, enabling a deeper understanding of the molecule's structural and electronic properties, and paving the way for its potential application in drug discovery and development.

An In-Depth Technical Guide on the Potential Biological Activity of 1-butyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] The presence of a butyl group at the N1 position and an amine group at the C4 position of the triazole ring in 1-butyl-1H-1,2,3-triazol-4-amine suggests the potential for diverse biological interactions.

Potential Biological Activities

Based on the activities of analogous compounds, this compound is hypothesized to exhibit a range of biological effects.

Anticancer Activity:

Numerous 1,2,3-triazole derivatives have been investigated for their antiproliferative properties against various cancer cell lines.[2][4][5] The mechanism of action often involves the inhibition of key enzymes in cancer progression or the induction of apoptosis. For instance, some 1,2,3-triazole derivatives have been shown to act as cell cycle inhibitors.[4] The cytotoxic potential of compounds structurally related to this compound is summarized in Table 1.

Table 1: Anticancer Activity of Representative 1,2,3-Triazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference
Phosphonate 1,2,3-triazole derivativeHT-108015.13[4]
Phosphonate 1,2,3-triazole derivativeA-54921.25[4]
Phosphonate 1,2,3-triazole derivativeMCF-718.06[4]
Phosphonate 1,2,3-triazole derivativeMDA-MB-23116.32[4]
1,2,3-Triazole linked TetrahydrocurcuminHeLa, A549, HepG2, HCT-116Not specified[5]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazoleMCF-70.31[6]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazoleCaco-24.98[6]

Antimicrobial Activity:

The 1,2,3-triazole nucleus is a core component of several antimicrobial agents.[3][7] These compounds often exert their effects by disrupting microbial cell walls, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The structural features of this compound, particularly the lipophilic butyl group, may facilitate its interaction with microbial membranes. A summary of the antimicrobial activity of related compounds is presented in Table 2.

Table 2: Antimicrobial Activity of Representative 1,2,3-Triazole Derivatives

Compound/Derivative ClassMicroorganism(s)MIC (µM)Reference
1,3,4-trisubstituted-1,2,3-triazolium saltGram-positive bacteria1[8]
1,3,4-trisubstituted-1,2,3-triazolium saltGram-negative bacteria8[8]
1,3,4-trisubstituted-1,2,3-triazolium saltFungi4[8]
Metronidazole 1H-1,2,3-triazole derivativesVarious bacteria and fungiPotent inhibition[7]

Enzyme Inhibition:

The ability of the 1,2,3-triazole ring to act as a bioisostere for other functional groups makes its derivatives promising candidates for enzyme inhibitors.[9] Various 1,2,3-triazole-containing compounds have been reported to inhibit enzymes such as kinases, cholinesterases, and metalloproteinases.[4][10] The potential enzyme inhibitory activities are highlighted in Table 3.

Table 3: Enzyme Inhibitory Activity of Representative 1,2,3-Triazole Derivatives

Compound/Derivative ClassTarget EnzymeIC50 (µM)Reference
1,2,3-Triazole–quinoline conjugatesHuman Acetylcholinesterase (hAChE)109 - 114[10]
(E)-7-((1-(3,4-difluorobenzyl)-1H-1,2,3-triazol-4-yl) methoxy)-3-(3-(dimethylamino) acryloyl)-2H-chromen-2-oneButyrylcholinesterase (BuChE)21.71[10]
1H-1,2,3-triazole-4-carboxamidesPregnane X receptor (PXR)Low nanomolar[11]

Experimental Protocols

To evaluate the potential biological activities of this compound, a series of standard in vitro assays can be employed.

Anticancer Activity Assessment:

  • Cell Viability Assay (MTT Assay):

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[4]

Antimicrobial Susceptibility Testing:

  • Minimum Inhibitory Concentration (MIC) Assay:

    • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

    • A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.

    • The plates are incubated under appropriate conditions for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[8]

Enzyme Inhibition Assays:

  • General Protocol:

    • The target enzyme, its substrate, and varying concentrations of the test compound are incubated together in a suitable buffer.

    • The reaction is initiated, and the activity of the enzyme is measured over time by monitoring the formation of the product or the depletion of the substrate.

    • The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration. The specific detection method will vary depending on the enzyme (e.g., colorimetric, fluorometric, or luminescent).

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Butyl Azide Butyl Azide Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Butyl Azide->Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Propargylamine Propargylamine Propargylamine->Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) This compound This compound Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)->this compound

Caption: General synthesis of this compound.

G Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening Anticancer Assays Anticancer Assays In vitro Screening->Anticancer Assays Antimicrobial Assays Antimicrobial Assays In vitro Screening->Antimicrobial Assays Enzyme Inhibition Assays Enzyme Inhibition Assays In vitro Screening->Enzyme Inhibition Assays Data Analysis Data Analysis Anticancer Assays->Data Analysis Antimicrobial Assays->Data Analysis Enzyme Inhibition Assays->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: Workflow for biological activity screening.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK) Signaling Cascade (e.g., MAPK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation 1,2,3-Triazole Derivative 1,2,3-Triazole Derivative 1,2,3-Triazole Derivative->Signaling Cascade (e.g., MAPK)

Caption: Hypothetical inhibition of a signaling pathway.

References

The Scarcity of a Specific Building Block: A Technical Guide to 1-Alkyl-1H-1,2,3-triazol-4-amines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 1,2,3-Triazoles in Organic Synthesis

The 1,2,3-triazole moiety has gained significant attention in organic synthesis, largely due to the advent of "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. These heterocycles are recognized for their remarkable stability, dipole character, and ability to participate in hydrogen bonding, making them excellent pharmacophores and versatile linkers in functional materials. The amino-substituted 1,2,3-triazoles, in particular, serve as valuable precursors for the synthesis of more complex heterocyclic systems and as key components in the design of bioactive molecules.

General Synthetic Strategies for 1-Alkyl-1H-1,2,3-triazol-4-amines

The synthesis of 1-alkyl-1H-1,2,3-triazol-4-amines typically involves a multi-step sequence, culminating in the formation of the triazole ring with the desired substitution pattern. The most common strategies involve the construction of the triazole ring from acyclic precursors.

A plausible and widely applicable synthetic approach is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. For the synthesis of a 4-amino triazole, a ynamine or an equivalent synthetic precursor would be required. A more practical and common approach involves the introduction of the amino group after the formation of the triazole ring or by using a masked amino group during the cycloaddition.

A generalized synthetic workflow is presented below:

G cluster_0 Route A: Post-Cycloaddition Amination cluster_1 Route B: Cycloaddition with an Amino-Alkyne Surrogate Alkyl_Azide Alkyl Azide (R-N3) Cycloaddition_A Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyl_Azide->Cycloaddition_A Terminal_Alkyne Terminal Alkyne with Electron-Withdrawing Group (e.g., COOR') Terminal_Alkyne->Cycloaddition_A Triazole_Ester 1-Alkyl-1H-1,2,3-triazole-4-carboxylate Cycloaddition_A->Triazole_Ester Hydrolysis Hydrolysis Triazole_Ester->Hydrolysis Triazole_Acid 1-Alkyl-1H-1,2,3-triazole-4-carboxylic Acid Hydrolysis->Triazole_Acid Curtius_Rearrangement Curtius Rearrangement Triazole_Acid->Curtius_Rearrangement Amino_Triazole 1-Alkyl-1H-1,2,3-triazol-4-amine Curtius_Rearrangement->Amino_Triazole Alkyl_Azide_B Alkyl Azide (R-N3) Cycloaddition_B [3+2] Cycloaddition Alkyl_Azide_B->Cycloaddition_B Amino_Alkyne_Surrogate Amino-Alkyne Surrogate (e.g., N-protected ynamine or cyanamide) Amino_Alkyne_Surrogate->Cycloaddition_B Protected_Amino_Triazole Protected 1-Alkyl-1H-1,2,3-triazol-4-amine Cycloaddition_B->Protected_Amino_Triazole Deprotection Deprotection Protected_Amino_Triazole->Deprotection Amino_Triazole_B 1-Alkyl-1H-1,2,3-triazol-4-amine Deprotection->Amino_Triazole_B

Caption: Generalized Synthetic Routes to 1-Alkyl-1H-1,2,3-triazol-4-amines.

Experimental Protocol: A General Procedure for Route A

The following is a representative, generalized protocol for the synthesis of a 1-alkyl-1H-1,2,3-triazol-4-amine via the Curtius rearrangement, which would be a logical approach for the synthesis of the target molecule.

Step 1: Synthesis of 1-Alkyl-1H-1,2,3-triazole-4-carboxylate To a solution of the corresponding alkyl azide (1.0 eq.) and a terminal alkyne bearing an ester group (e.g., ethyl propiolate, 1.0 eq.) in a suitable solvent such as a mixture of tert-butanol and water (1:1), is added sodium ascorbate (0.1 eq.) followed by copper(II) sulfate pentahydrate (0.05 eq.). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis to the Carboxylic Acid The triazole ester (1.0 eq.) is dissolved in a mixture of ethanol and water. An excess of a base, such as sodium hydroxide (2.0-3.0 eq.), is added, and the mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is acidified with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.

Step 3: Curtius Rearrangement to the 4-Amine The triazole carboxylic acid (1.0 eq.) is suspended in an inert solvent like toluene. Diphenylphosphoryl azide (DPPA, 1.1 eq.) and triethylamine (1.2 eq.) are added, and the mixture is heated to reflux for 2-4 hours. The reaction is then cooled, and a suitable alcohol (e.g., tert-butanol) is added to trap the isocyanate intermediate as a carbamate. The mixture is heated to reflux for another 1-2 hours. After cooling, the solvent is removed, and the crude carbamate is purified. The purified carbamate is then treated with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to afford the desired 1-alkyl-1H-1,2,3-triazol-4-amine.

Physicochemical and Spectroscopic Data

While specific data for 1-butyl-1H-1,2,3-triazol-4-amine is not available, the following table summarizes the expected and typical data for a compound of this class based on general chemical principles and data from analogous structures.

PropertyExpected Value/Characteristics
Molecular Formula C₆H₁₂N₄
Molecular Weight 140.19 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO)
¹H NMR Signals corresponding to the butyl chain (triplet ~0.9 ppm, multiplet ~1.3 ppm, multiplet ~1.8 ppm, triplet ~4.3 ppm), a singlet for the triazole C5-H (~7.5-8.0 ppm), and a broad singlet for the NH₂ group.
¹³C NMR Signals for the butyl carbons, and two distinct signals for the triazole ring carbons (~120-150 ppm).
Mass Spectrometry [M+H]⁺ peak at m/z 141.11

Applications as a Building Block in Organic Synthesis

The 4-amino-1-alkyl-1,2,3-triazole scaffold is a versatile building block for the synthesis of a variety of more complex molecules, particularly in the context of drug discovery.

G cluster_derivatization Derivatization Reactions cluster_products Potential Products Amino_Triazole 1-Alkyl-1H-1,2,3-triazol-4-amine Acylation Acylation / Sulfonylation Amino_Triazole->Acylation Alkylation Reductive Amination / Alkylation Amino_Triazole->Alkylation Diazotization Diazotization Amino_Triazole->Diazotization Heterocycle_Formation Heterocycle Formation Amino_Triazole->Heterocycle_Formation Amides_Sulfonamides Amides / Sulfonamides Acylation->Amides_Sulfonamides Secondary_Tertiary_Amines Secondary / Tertiary Amines Alkylation->Secondary_Tertiary_Amines Azido_Halo_Triazoles Azido / Halo Triazoles Diazotization->Azido_Halo_Triazoles Fused_Triazoles Fused Triazole Systems (e.g., triazolopyrimidines) Heterocycle_Formation->Fused_Triazoles

Caption: Potential Derivatizations of 1-Alkyl-1H-1,2,3-triazol-4-amines.

The primary amino group can undergo a variety of chemical transformations:

  • Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These derivatives are common in medicinal chemistry to modulate the physicochemical properties of a lead compound.

  • Alkylation and Reductive Amination: The amino group can be alkylated or used in reductive amination reactions with aldehydes and ketones to yield secondary and tertiary amines.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halides, azide) to introduce further functionality at the 4-position of the triazole ring.

  • Heterocycle Formation: The amino group can act as a nucleophile in condensation reactions with 1,3-dielectrophiles to construct fused heterocyclic systems, such as triazolopyrimidines, which are prevalent in bioactive molecules.

Conclusion and Future Outlook

While specific experimental data for this compound remains elusive in the current body of scientific literature, the general synthetic strategies and derivatization pathways for the broader class of 1-alkyl-1H-1,2,3-triazol-4-amines are well-established. Researchers interested in this particular building block can with reasonable confidence apply the methodologies outlined in this guide to synthesize and utilize it in their research endeavors. The continued exploration of novel substituted triazoles is crucial for the advancement of drug discovery and materials science, and it is anticipated that detailed studies on compounds like this compound will emerge in the future, further expanding the synthetic chemist's toolbox.

A Theoretical and Computational Framework for the Analysis of 1-butyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and strong dipole moment, which facilitate interactions with biological targets.[1][2][3] Derivatives of this scaffold are investigated for a wide array of therapeutic applications, including anticancer, antifungal, and antiviral activities.[1] This guide presents a comprehensive theoretical and computational framework for the characterization of 1-butyl-1H-1,2,3-triazol-4-amine, a representative member of this promising class of compounds. While specific experimental and computational studies on this exact molecule are limited in published literature, this document outlines the standard methodologies and expected outcomes based on extensive research into analogous triazole derivatives.[1][4][5]

The computational techniques detailed herein, including Density Functional Theory (DFT) and molecular docking, are indispensable tools in contemporary drug discovery. They provide critical insights into molecular structure, stability, electronic properties, and potential biological activity, thereby guiding synthetic efforts and accelerating the development of novel therapeutic agents.

Computational Workflow and Methodologies

A typical computational investigation of a novel triazole derivative follows a structured workflow designed to build a comprehensive profile of the molecule's physicochemical and biological properties. This multi-step process begins with the fundamental optimization of the molecular structure and progresses to the simulation of its interaction with a biological target.

Protein_Ligand_Interaction cluster_protein CYP51 Active Site Residues ligand This compound TYR132 TYR 132 ligand->TYR132 H-Bond (Amine Group) HIS377 HIS 377 ligand->HIS377 H-Bond (Triazole N3) PHE234 PHE 234 ligand->PHE234 Hydrophobic (Butyl Chain) HEME HEME Iron ligand->HEME Coordinate Bond (Triazole N2)

References

Methodological & Application

Applications of 1-Butyl-1H-1,2,3-triazol-4-amine and its Analogs in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,2,3-triazole scaffold is a prominent structural motif in medicinal chemistry, valued for its chemical stability, hydrogen bonding capability, and dipole character, which facilitate strong interactions with biological targets. While specific research on 1-butyl-1H-1,2,3-triazol-4-amine is not extensively available in the current literature, the broader class of 1,4-disubstituted and 4-amino-1,2,3-triazole derivatives has been the subject of significant investigation. These compounds have shown promise in a variety of therapeutic areas, acting as modulators of G-protein coupled receptors and nuclear receptors, among other targets. This document provides a detailed overview of the applications of this class of compounds, including quantitative data for representative analogs, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Application Notes

The this compound structure combines a flexible butyl group at the 1-position of the triazole ring with a key amino functional group at the 4-position. The amino group, in particular, serves as a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

GPR88 Receptor Agonists

A significant application of 1,4-disubstituted 1H-1,2,3-triazoles is in the development of agonists for the G-protein coupled receptor 88 (GPR88). GPR88 is highly expressed in the striatum and is implicated in various neurological and psychiatric disorders. Derivatives of 1,2,3-triazole have been identified as potent and efficacious GPR88 agonists. The 1,2,3-triazole ring in these compounds often serves as a bioisostere for an amide bond, leading to improved potency.[1]

Pregnane X Receptor (PXR) Modulators

Derivatives of 1H-1,2,3-triazole-4-carboxamide have been investigated as inverse agonists and antagonists of the Pregnane X Receptor (PXR). PXR is a nuclear receptor that regulates the metabolism of many drugs, and its inhibition can be a therapeutic strategy to prevent adverse drug-drug interactions. Structural optimization of this class of compounds has led to the discovery of potent and selective PXR inhibitors.

Other Potential Therapeutic Applications

The broader family of triazole derivatives, including both 1,2,3- and 1,2,4-triazoles, has been explored for a wide range of biological activities, such as:

  • Antifungal Agents: Triazoles are a well-established class of antifungal drugs.[2]

  • Antibacterial Agents: Various triazole derivatives have demonstrated significant antibacterial activity.

  • Anticancer Agents: The triazole scaffold is present in several compounds with antiproliferative properties.

  • Anticonvulsant and Anti-inflammatory Agents: These activities have also been reported for certain triazole derivatives.

Quantitative Data for Representative 1,2,3-Triazole Derivatives

The following table summarizes the biological activity of some 1,4-disubstituted 1H-1,2,3-triazole derivatives as GPR88 agonists.

Compound IDR1 Group (at N1)R4 Group (at C4)EC50 (nM) [GPR88]Emax (%) [GPR88]
25 CyclobutylmethylH95101
26 (S)-2-MethylbutylH60101
29 CyclobutylmethylMethyl89Not Reported
30 Cyclobutylmethyl4,5-Dimethyl457Not Reported
53 (S)-2-MethylbutylCONHMe14Not Reported

Data sourced from a study on GPR88 agonists.[1]

Experimental Protocols

Synthesis of 1,4-Disubstituted 1H-1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles, which is a common and efficient way to produce the core scaffold of interest.

Materials:

  • Alkyl or aryl azide (e.g., 1-azidobutane to synthesize the butyl-substituted triazole)

  • Terminal alkyne

  • Sodium ascorbate

  • Copper(II) sulfate pentahydrate

  • Solvent (e.g., a mixture of water and tert-butanol)

Procedure:

  • Dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

  • To this solution, add sodium ascorbate (0.1 equivalents) as a reducing agent.

  • Add copper(II) sulfate pentahydrate (0.01-0.05 equivalents) to initiate the catalysis.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1H-1,2,3-triazole.

cAMP Functional Assay for GPR88 Agonist Activity

This protocol outlines a method to assess the agonist activity of compounds at the GPR88 receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

  • HEK293 cells stably expressing the human GPR88 receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • Forskolin

  • Test compounds (dissolved in DMSO)

  • cAMP detection kit (e.g., LANCE Ultra cAMP Kit)

Procedure:

  • Plate the GPR88-expressing HEK293 cells in a 384-well white opaque plate and incubate overnight.

  • On the day of the assay, remove the culture medium and add the assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Prepare serial dilutions of the test compounds and a reference agonist in assay buffer.

  • Add the compound solutions to the cells, followed by the addition of forskolin to stimulate cAMP production.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a homogeneous time-resolved fluorescence (HTRF) based cAMP detection kit according to the manufacturer's instructions.

  • Plot the dose-response curves and calculate the EC50 values for the test compounds.

Visualizations

GPR88_Signaling_Pathway cluster_membrane Cell Membrane GPR88 GPR88 G_protein Gi/o Protein GPR88->G_protein Activates AC Adenylate Cyclase ATP ATP Agonist 1,2,3-Triazole Agonist Agonist->GPR88 Binds to G_protein->AC Inhibits cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: GPR88 receptor signaling pathway.

CuAAC_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System Azide R1-N3 (e.g., 1-Azidobutane) Product 1,4-Disubstituted 1,2,3-Triazole Azide->Product Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Product CuSO4 CuSO4·5H2O Cu_I Cu(I) species CuSO4->Cu_I Reduction NaAsc Sodium Ascorbate NaAsc->Cu_I Cu_I->Product Catalyzes

Caption: General workflow for CuAAC synthesis.

References

Application Notes and Protocols for 1-butyl-1H-1,2,3-triazol-4-amine in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4] These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their metabolic stability and ability to act as bioisosteres for amide bonds.[5] 1-butyl-1H-1,2,3-triazol-4-amine is a valuable building block in this context, offering a reactive primary amine handle for further functionalization and incorporation into more complex molecular architectures, such as bioconjugates and potential therapeutic agents. The butyl group provides lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of a final compound.

This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in click chemistry reactions, focusing on its role as a synthon for bioconjugation.

Synthesis of this compound Precursor

The synthesis of the key precursor, 1-azido-N-butyl-methanimine, can be achieved through a multi-step process starting from readily available reagents. This azide can then be used in a CuAAC reaction to generate the target this compound. A general synthetic approach is outlined below.

cluster_0 Synthetic Pathway Butylamine Butylamine Intermediate_A N-butyl-2-oxoacetamide Butylamine->Intermediate_A 1. Amidation Glyoxylic acid Glyoxylic acid Glyoxylic acid->Intermediate_A Sodium azide Sodium azide Intermediate_B 2-azido-N-butylacetamide Sodium azide->Intermediate_B Alkyne Alkyne Product This compound Alkyne->Product Intermediate_A->Intermediate_B 2. Azide formation Intermediate_B->Product 3. CuAAC Click Reaction

Caption: Synthetic pathway for this compound.

Application in Bioconjugation: Labeling of a Peptide

A primary application of this compound is as a precursor for introducing a triazole moiety into biomolecules. The amine group can be converted to an azide, which can then be "clicked" onto an alkyne-modified biomolecule. This example outlines the labeling of a model peptide.

Experimental Workflow

cluster_1 Bioconjugation Workflow Start This compound Step1 Diazotization & Azide Formation Start->Step1 Azide_Intermediate 1-butyl-4-azido-1H-1,2,3-triazole Step1->Azide_Intermediate Step2 CuAAC Reaction Azide_Intermediate->Step2 Peptide Alkyne-modified Peptide Peptide->Step2 Conjugate Triazole-labeled Peptide Step2->Conjugate Step3 Purification (e.g., HPLC) Conjugate->Step3 Final_Product Purified Labeled Peptide Step3->Final_Product

Caption: Workflow for peptide labeling using a triazole precursor.

Experimental Protocols

Protocol 1: Synthesis of 1-butyl-4-azido-1H-1,2,3-triazole

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature at 0-5 °C. Stir for 30 minutes.

  • In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C.

  • Slowly add the diazonium salt solution to the sodium azide solution at 0 °C. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-butyl-4-azido-1H-1,2,3-triazole.

Protocol 2: CuAAC Ligation of 1-butyl-4-azido-1H-1,2,3-triazole to an Alkyne-Modified Peptide

Materials:

  • 1-butyl-4-azido-1H-1,2,3-triazole (from Protocol 1)

  • Alkyne-modified peptide (e.g., containing propargylglycine)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand (optional, but recommended for biological applications)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving reagents)

  • Microcentrifuge tubes

Procedure:

  • Prepare stock solutions:

    • 10 mM 1-butyl-4-azido-1H-1,2,3-triazole in DMSO.

    • 10 mM alkyne-modified peptide in PBS.

    • 50 mM CuSO₄·5H₂O in water.

    • 1 M Sodium ascorbate in water (prepare fresh).

    • 10 mM TBTA in DMSO.

  • In a microcentrifuge tube, add the following in order:

    • Alkyne-modified peptide solution (to a final concentration of 100 µM).

    • 1-butyl-4-azido-1H-1,2,3-triazole stock solution (to a final concentration of 200 µM).

    • TBTA stock solution (to a final concentration of 100 µM).

    • CuSO₄·5H₂O stock solution (to a final concentration of 50 µM).

  • Vortex the mixture briefly.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

  • Vortex the reaction mixture again and allow it to proceed at room temperature for 1-4 hours.

  • The resulting triazole-labeled peptide can be purified by HPLC.

Quantitative Data Summary

The efficiency of CuAAC reactions is typically high, with yields often exceeding 90%. The following table summarizes typical reaction parameters and expected outcomes based on literature for similar bioconjugation reactions.

ParameterConditionExpected Outcome/NoteReference
Reactant Ratio (Azide:Alkyne) 1.5:1 to 5:1A slight excess of the azide component is often used to drive the reaction to completion.[3]
Copper(I) Source CuSO₄ with Sodium AscorbateA common and effective in situ method for generating the active Cu(I) catalyst.[1][4]
Ligand TBTAAccelerates the reaction and protects the biomolecule from oxidative damage.[5][6]
Solvent Aqueous buffers (e.g., PBS) with co-solvents (e.g., DMSO, t-BuOH)Co-solvents are used to solubilize hydrophobic reactants.[7]
Temperature Room TemperatureMild reaction conditions are a hallmark of click chemistry.[4]
Reaction Time 1 - 12 hoursReaction times can vary depending on the substrates and catalyst system.[3]
Yield > 90%CuAAC is known for its high efficiency and yields.[4]

Signaling Pathway and Logical Relationship Diagram

The CuAAC reaction is a powerful tool for elucidating biological pathways by enabling the visualization and tracking of biomolecules. For example, an alkyne-modified metabolic precursor can be introduced to cells, incorporated into a specific class of biomolecules, and then labeled with an azide-functionalized probe (derived from a compound like this compound) for detection.

cluster_2 Metabolic Labeling and Detection Alkyne_Precursor Alkyne-modified Metabolic Precursor Cellular_Uptake Cellular Uptake and Metabolism Alkyne_Precursor->Cellular_Uptake Incorporation Incorporation into Target Biomolecule Cellular_Uptake->Incorporation Click_Reaction CuAAC Click Reaction Incorporation->Click_Reaction Azide_Probe Azide-functionalized Probe (e.g., from 1-butyl-4-azido-1H-1,2,3-triazole) Azide_Probe->Click_Reaction Detection Detection (e.g., Fluorescence Microscopy, Mass Spectrometry) Click_Reaction->Detection

Caption: Logic diagram for metabolic labeling via click chemistry.

Conclusion

References

Application Notes & Protocol: Synthesis of 1-Butyl-1H-1,2,3-triazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild conditions.[2][3] This protocol details a divergent and robust method for synthesizing a library of 1-butyl-1H-1,2,3-triazol-4-amine derivatives. The strategy involves the initial synthesis of 1-azidobutane, followed by a Cu-catalyzed cycloaddition with an alkynyliodonium salt. The resulting 1-butyl-1H-1,2,3-triazol-4-yliodonium salt serves as a versatile intermediate for subsequent Cu-catalyzed coupling with a wide range of primary and secondary amines to generate the desired 4-amine derivatives.[4] This approach allows for the rapid generation of diverse compound libraries for screening and lead optimization.

Overall Synthetic Scheme

The synthesis is a multi-step process beginning with the preparation of 1-azidobutane. This azide is then used in a cycloaddition reaction, followed by a coupling step to introduce the desired amine functionality.

Step 1: Synthesis of 1-Azidobutane Br-(CH₂)₃-CH₃ + NaN₃ → N₃-(CH₂)₃-CH₃ + NaBr

Step 2: Synthesis of the Triazolyliodonium Salt Intermediate N₃-(CH₂)₃-CH₃ + I⁺-C≡C-R → 1-Butyl-4-(R-iodonio)-1H-1,2,3-triazole

Step 3: Synthesis of this compound Derivatives 1-Butyl-4-(R-iodonio)-1H-1,2,3-triazole + R¹R²NH → 1-Butyl-1H-1,2,3-triazol-4-N(R¹R²) + HI

Experimental Protocols

Protocol 1: Synthesis of 1-Azidobutane

This procedure outlines the nucleophilic substitution of 1-bromobutane with sodium azide.[5]

Materials:

  • 1-bromobutane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.

  • Addition of Alkyl Halide: Add 1-bromobutane (1.0 equivalent) to the stirred solution.

  • Reaction: Heat the mixture to 50-60 °C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 1-azidobutane can be used in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure.

Safety Note: Sodium azide is highly toxic. Organic azides are potentially explosive and should be handled with care, avoiding high temperatures, shock, and friction. All procedures should be performed in a well-ventilated fume hood.

Protocol 2: Synthesis of 1-Butyl-4-(phenyliodonio)-1H-1,2,3-triazole Tosylate

This protocol describes the copper-catalyzed cycloaddition of 1-azidobutane with an alkynyliodonium salt.[4]

Materials:

  • 1-Azidobutane (from Protocol 1)

  • Ethynyl(phenyl)iodonium tosylate

  • Copper(I) iodide (CuI)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of ethynyl(phenyl)iodonium tosylate (1.0 equivalent) in anhydrous DCM in a round-bottom flask, add 1-azidobutane (1.2 equivalents).

  • Catalyst and Base: Add triethylamine (2.0 equivalents) followed by copper(I) iodide (0.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure triazolyliodonium salt intermediate.

Protocol 3: General Protocol for the Synthesis of this compound Derivatives

This procedure details the final copper-catalyzed amination of the triazolyliodonium salt intermediate.[4]

Materials:

  • 1-Butyl-4-(phenyliodonio)-1H-1,2,3-triazole tosylate (from Protocol 2)

  • Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Copper(II) acetate (Cu(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the triazolyliodonium salt (1.0 equivalent), the desired amine (1.5 equivalents), and sodium carbonate (2.0 equivalents) in anhydrous DCM.

  • Catalyst Addition: Add copper(II) acetate (0.1 equivalents) to the suspension.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the Celite pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the final this compound derivative.

  • Characterization: Confirm the structure and purity of the final products using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.[6][7]

Data Presentation

The following table summarizes representative yields for the synthesis of various this compound derivatives using Protocol 3 with different amines.

EntryAmineDerivative ProductRepresentative Yield (%)
1Morpholine4-(1-Butyl-1H-1,2,3-triazol-4-yl)morpholine74[4]
2Piperidine1-(1-Butyl-1H-1,2,3-triazol-4-yl)piperidine70-80
3AnilineN-Phenyl-1-butyl-1H-1,2,3-triazol-4-amine65-75
4BenzylamineN-Benzyl-1-butyl-1H-1,2,3-triazol-4-amine70-80
5DiethylamineN,N-Diethyl-1-butyl-1H-1,2,3-triazol-4-amine60-70

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_inter Key Intermediates cluster_final Final Product Bromobutane 1-Bromobutane Azidobutane 1-Azidobutane Bromobutane->Azidobutane Bromobutane->Azidobutane Protocol 1: SN2 Azidation NaN3 Sodium Azide NaN3->Azidobutane Alkynyliodonium Alkynyliodonium Salt IodoniumTriazole Triazolyliodonium Salt Alkynyliodonium->IodoniumTriazole Amine Primary/Secondary Amine (R¹R²NH) FinalProduct 1-Butyl-1H-1,2,3-triazol- 4-amine Derivative Amine->FinalProduct Azidobutane->IodoniumTriazole Azidobutane->IodoniumTriazole Protocol 2: Cu(I)-Catalyzed Cycloaddition IodoniumTriazole->FinalProduct IodoniumTriazole->FinalProduct Protocol 3: Cu(II)-Catalyzed Amination

Caption: Workflow for the divergent synthesis of 4-amino-1,2,3-triazole derivatives.

References

Application Notes and Protocols: 1-butyl-1H-1,2,3-triazol-4-amine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of 1-butyl-1H-1,2,3-triazol-4-amine as a versatile ligand. The protocols detailed below are based on established methodologies for analogous compounds and serve as a foundational guide for the experimental investigation of this specific triazole derivative.

Introduction

This compound is a functionalized N-heterocycle belonging to the 1,2,3-triazole family. The presence of a butyl group at the N1 position enhances its lipophilicity, while the 4-amino group provides a key coordination site. The 1,2,3-triazole scaffold itself is a robust and versatile platform in medicinal chemistry and materials science, known for its stability and ability to participate in hydrogen bonding and metal coordination. This combination of features makes this compound an attractive ligand for the development of novel coordination complexes with potential applications in catalysis and drug discovery.

Synthesis of this compound

The most efficient and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The synthesis of this compound can be achieved through a two-step process starting from 1-azidobutane and a protected cyanamide derivative.

G cluster_0 Synthesis of this compound 1-Azidobutane 1-Azidobutane CuAAC Reaction CuAAC Reaction 1-Azidobutane->CuAAC Reaction Protected Cyanamide Protected Cyanamide Protected Cyanamide->CuAAC Reaction Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->CuAAC Reaction Protected Triazole Intermediate Protected Triazole Intermediate CuAAC Reaction->Protected Triazole Intermediate Deprotection Deprotection Protected Triazole Intermediate->Deprotection This compound This compound Deprotection->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Azidobutane

  • tert-Butyl cyanamide (or other suitable protected cyanamide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)[1]

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for deprotection

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1][2][3][4][5]

  • In a round-bottom flask, dissolve 1-azidobutane (1.0 eq) and tert-butyl cyanamide (1.1 eq) in a 1:1 mixture of water and tert-butanol.

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.1 eq) in a minimal amount of water. If using a stabilizing ligand, pre-mix the CuSO₄·5H₂O with THPTA (0.05 eq) before adding the sodium ascorbate.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-tert-butyl-1-butyl-1H-1,2,3-triazol-4-amine.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Step 2: Deprotection

  • Dissolve the purified N-tert-butyl-1-butyl-1H-1,2,3-triazol-4-amine in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Coordination Chemistry

This compound possesses multiple potential coordination sites: the N2 and N3 atoms of the triazole ring and the nitrogen atom of the 4-amino group. This allows for versatile coordination behavior, acting as a monodentate, bidentate, or bridging ligand.

  • Monodentate Coordination: The ligand can coordinate to a metal center through the N3 atom of the triazole ring, which is generally the most basic nitrogen atom. Alternatively, coordination can occur through the amino group.

  • Bidentate Chelation: The ligand can form a five-membered chelate ring by coordinating through the N3 atom and the exocyclic amino group.

  • Bridging Coordination: The triazole ring can bridge two metal centers via the N2 and N3 atoms.

G cluster_1 Coordination Modes M M Ligand1 This compound M->Ligand1 Monodentate (N3) M1 M Ligand2 This compound M1->Ligand2 Bidentate (N3, NH2) M2 M Ligand3 This compound M2->Ligand3 Bridging (N2, N3)

Caption: Potential coordination modes of this compound.

Experimental Protocol: Synthesis of a Representative Metal Complex

This protocol describes the synthesis of a generic copper(II) complex. The specific stoichiometry and reaction conditions may need to be optimized for different metal salts.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diethyl ether

Procedure:

  • Dissolve this compound (2.0 eq) in 10 mL of warm methanol.

  • In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq) in 10 mL of methanol.

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • A color change and/or precipitation of the complex should be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold methanol and then with diethyl ether.

  • If no precipitate forms, the complex can be crystallized by slow evaporation of the solvent or by vapor diffusion of a less polar solvent (e.g., diethyl ether) into the methanolic solution.

  • Dry the resulting complex under vacuum.

  • Characterize the complex using techniques such as FT-IR, UV-Vis, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.

Quantitative Data of Analogous Triazole Complexes

Direct quantitative data for complexes of this compound is not available in the literature. However, data from structurally related 1,2,4-triazole and other 1,2,3-triazole complexes can provide expected ranges for key parameters.

ParameterMetal CenterLigandValueReference
Bond Length (M-N_triazole) Cu(II)3-methyl-5-pyridin-2-yl-1,2,4-triazole1.99 - 2.02 Å[6]
Bond Length (M-N_triazole) Ni(II)4-(1,2,4-triazol-4-yl)ethanedisulfonate~2.1 Å[7]
Bond Angle (N-M-N) Cu(II)3-methyl-5-pyridin-2-yl-1,2,4-triazole~90° (cis), ~180° (trans)[6]
Magnetic Moment Co(II)Azo dye of 4-amino-1,2,4-triazole3.67 B.M. (Octahedral)[8]
Magnetic Moment Ni(II)Azo dye of 4-amino-1,2,4-triazole2.51 B.M. (Octahedral)[8]
Magnetic Moment Cu(II)Azo dye of 4-amino-1,2,4-triazole1.58 B.M. (Octahedral)[8]

Potential Applications

Catalysis

Metal complexes of triazole derivatives have shown significant catalytic activity in various organic transformations.[6][9] The electron-donating properties of the amino group in this compound can enhance the catalytic activity of the metal center.

  • Oxidation Reactions: Copper complexes with nitrogen-containing ligands are effective catalysts for the oxidation of alkanes and alkenes.[6] Complexes of this compound could be explored for similar applications, for instance, in the oxidation of cyclohexane to produce KA oil, a precursor for nylon production.[6]

  • Coupling Reactions: Palladium and copper complexes of N-heterocyclic ligands are widely used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. The strong sigma-donating ability of the triazole ligand can stabilize the metal center in various oxidation states, facilitating the catalytic cycle.

Drug Development

The 1,2,3-triazole scaffold is a well-established pharmacophore found in numerous clinically used drugs.[10][11] The incorporation of this moiety into metal complexes can lead to synergistic therapeutic effects.

  • Antimicrobial Agents: Metal complexes of 1,2,3-triazoles have demonstrated promising antibacterial and antifungal activities.[12] The chelation of the metal ion can enhance the biological activity of the ligand. Complexes of this compound could be screened against a panel of pathogenic bacteria and fungi.

  • Anticancer Agents: The 1,2,3-triazole nucleus is a component of several anticancer drug candidates.[10] The mechanism of action often involves the inhibition of specific enzymes or interaction with DNA. Metal complexes can offer alternative mechanisms of cytotoxicity, such as the generation of reactive oxygen species.

  • Enzyme Inhibitors: Triazole derivatives have been investigated as inhibitors for various enzymes, including cholinesterases, which are relevant targets in neurodegenerative diseases.[10] The coordination of a metal ion could modulate the binding affinity and selectivity of the ligand for the enzyme's active site.

G cluster_2 Potential Drug Development Pathways Ligand This compound MetalComplex Metal Complex Ligand->MetalComplex Coordination Antimicrobial Antimicrobial Activity MetalComplex->Antimicrobial Anticancer Anticancer Activity MetalComplex->Anticancer EnzymeInhibition Enzyme Inhibition MetalComplex->EnzymeInhibition Target Biological Target (e.g., Enzyme, DNA) Antimicrobial->Target Anticancer->Target EnzymeInhibition->Target

Caption: Logical relationships in drug development applications.

Conclusion

This compound represents a promising yet underexplored ligand in coordination chemistry. Its straightforward synthesis via click chemistry, coupled with its versatile coordination capabilities, opens up numerous avenues for the development of novel metal complexes. The application notes and protocols provided herein offer a solid starting point for researchers to investigate the catalytic and medicinal potential of this intriguing molecule. Further experimental validation is necessary to fully elucidate the properties and applications of its coordination compounds.

References

Application Notes and Protocols for the Functionalization of 1-Butyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its metabolic stability and its role as an amide bond isostere. The functionalization of substituted aminotriazoles, such as 1-butyl-1H-1,2,3-triazol-4-amine, at the exocyclic amine group opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. This document provides detailed protocols for the acylation, sulfonylation, and diazotization of this compound, enabling the synthesis of diverse derivatives for screening and lead optimization in drug discovery programs.

Chemical Structures and Numbering

For clarity, the starting material, this compound, will be referred to as 1 . The numbering of the triazole ring is as follows:

G cluster_0 This compound (1) 1 N1 2 N2 N-butyl Butyl 1->N-butyl 3 N3 4 C4 5 C5 NH2 NH2 4->NH2

Caption: Structure of this compound.

Functionalization at the Amine Group: An Overview

The primary amino group at the C4 position of 1 is a versatile handle for a variety of chemical transformations. This section outlines key reactions to modify this group.

G start This compound (1) acylation Acylation start->acylation sulfonylation Sulfonylation start->sulfonylation diazotization Diazotization start->diazotization amide N-Acyl Derivatives acylation->amide sulfonamide N-Sulfonyl Derivatives sulfonylation->sulfonamide diazonium Triazenium Salt diazotization->diazonium sandmeyer Sandmeyer-type Reactions diazonium->sandmeyer

Caption: Key functionalization pathways for this compound.

Acylation of the Amine Group

Acylation of the 4-amino group of 1 with acid chlorides or anhydrides provides the corresponding N-acyl-1-butyl-1H-1,2,3-triazol-4-amines. These amides are of significant interest in drug discovery.

Experimental Protocol: General Procedure for Acylation
  • Preparation: In a round-bottom flask, dissolve this compound (1 ) (1.0 eq.) in a suitable solvent such as pyridine, dichloromethane (DCM), or N,N-dimethylformamide (DMF).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acylating agent (e.g., acyl chloride or anhydride) (1.1 eq.) dropwise with stirring. If DCM or DMF is used as the solvent, add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. If DCM is the solvent, wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.

Quantitative Data for Acylation of Aminotriazoles
EntryAmine ReactantAcylating AgentProductYield (%)Reference
14-amino-1,2,4-triazole derivativeBenzoyl chlorideN-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide54[1]
24-amino-1,2,4-triazole derivative3-ChlorobenzamideN-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-chlorobenzamide62[1]
34-amino-1,2,4-triazole derivativePentanoyl chlorideN-(4-(1H-1,2,4-triazol-1-yl)phenyl)pentanamide71[1]

Sulfonylation of the Amine Group

Reaction of the 4-amino group of 1 with sulfonyl chlorides yields the corresponding N-sulfonyl-1-butyl-1H-1,2,3-triazol-4-amines. These sulfonamides are another important class of compounds in medicinal chemistry.

Experimental Protocol: General Procedure for Sulfonylation
  • Preparation: Dissolve this compound (1 ) (1.0 eq.) in pyridine.

  • Addition of Sulfonylating Agent: Add the substituted benzenesulfonyl chloride or naphthalenesulfonyl chloride (1.0–1.2 eq.) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight (approximately 12 hours).

  • Work-up: Dilute the mixture with water and cool in a refrigerator at 4 °C for 6–24 hours to induce precipitation.

  • Purification: Filter the resulting precipitate and purify by column chromatography or recrystallization to obtain the final N-sulfonyl product.[2]

Quantitative Data for Sulfonylation of Aminotriazoles
EntryAmine ReactantSulfonylating AgentProductYield (%)Reference
1N³-(p-tolyl)-1H-1,2,4-triazole-3,5-diamine4-Fluorophenylsulfonyl chloride1-((4-Fluorophenyl)sulfonyl)-N³-(p-tolyl)-1H-1,2,4-triazole-3,5-diamine26[2]
2N³-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine(4-Butylphenyl)sulfonyl chloride1-((4-Butylphenyl)sulfonyl)-N³-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine25[2]
3N³-(naphthalen-1-yl)-1H-1,2,4-triazole-3,5-diamine4-Fluorophenylsulfonyl chloride1-((4-Fluorophenyl)sulfonyl)-N³-(naphthalen-1-yl)-1H-1,2,4-triazole-3,5-diamine49[2]

Diazotization of the Amine Group and Subsequent Reactions

The diazotization of the 4-amino group of 1 forms a reactive diazonium salt, which can be converted into a variety of other functional groups through reactions such as the Sandmeyer reaction.[3][4] This is a powerful method for introducing halogens, cyano, and other groups onto the triazole ring.

Experimental Workflow: Diazotization and Sandmeyer Reaction

G start This compound (1) diazotization Diazotization (NaNO2, HBF4) start->diazotization diazonium 1-Butyl-1H-1,2,3-triazol-4-diazonium salt diazotization->diazonium sandmeyer Sandmeyer Reaction (Cu(I) salt) diazonium->sandmeyer product 4-Substituted-1-butyl-1H-1,2,3-triazole (e.g., 4-chloro, 4-bromo, 4-cyano) sandmeyer->product

Caption: Workflow for diazotization and Sandmeyer reaction.

Experimental Protocol: General Procedure for Diazotization and Sandmeyer-type Reaction
  • Formation of Diazonium Salt: In a suitable reaction vessel, dissolve this compound (1 ) (1.0 eq.) in an acidic solution (e.g., aqueous HBF₄). Cool the mixture to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, CuCN) (1.2 eq.) in the corresponding acid (e.g., HCl, HBr). Add the freshly prepared diazonium salt solution slowly to the copper(I) salt mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Nitrogen gas evolution is typically observed.

  • Work-up: Quench the reaction mixture by pouring it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the 4-substituted-1-butyl-1H-1,2,3-triazole.[5]

Quantitative Data for Sandmeyer-type Reactions of Aminoazoles
EntryAmine ReactantReagentsProductYield (%)Reference
15-amino-3-aryl-1-(tert-butyl)-1Hpyrazole-4-carboxamidet-BuONO, CuBr₂3-bromo regioisomer59[4]
2Aromatic aminet-BuONO, HBF₄, Cu catalystN-aryltriazoleModerate to good[5]
3Pyrimidine derivativeSbCl₃, t-BuONO2-chloropyrimidine derivative-[4]

Conclusion

The functionalization of this compound at the amine group provides a versatile platform for the synthesis of a wide array of derivatives. The protocols for acylation, sulfonylation, and diazotization detailed in this document offer robust methods for generating compound libraries for drug discovery and other applications. The provided quantitative data serves as a useful reference for expected yields in analogous reactions. Researchers are encouraged to optimize these general procedures for their specific substrates and desired products.

References

Application Notes and Protocols: Employing 1-Butyl-1H-1,2,3-triazol-4-amine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-butyl-1H-1,2,3-triazol-4-amine as a versatile building block in the generation of bioactive molecules. The 1,2,3-triazole motif is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions.[1][2] The 4-amino substitution on this scaffold offers a key vector for chemical elaboration, enabling the synthesis of diverse compound libraries for screening and lead optimization.

A particularly promising application of 4-amino-1,2,3-triazole derivatives is in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy.[3] This document will detail a representative synthetic protocol for a potential IDO1 inhibitor, leveraging this compound as a key intermediate.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, culminating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6] This approach offers high yields and regioselectivity.

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible synthetic route.

Step 1: Synthesis of 1-Azidobutane

  • Materials: 1-Bromobutane, Sodium azide (NaN3), Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 1-bromobutane (1.0 eq) in DMF.

    • Add sodium azide (1.2 eq) portion-wise with stirring.

    • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-azidobutane. Caution: Organic azides are potentially explosive; handle with appropriate care.

Step 2: Synthesis of this compound via CuAAC Reaction

  • Materials: 1-Azidobutane, 2-Aminoacetonitrile hydrochloride, Copper(I) iodide (CuI), Sodium ascorbate, t-Butanol, Water

  • Procedure:

    • To a solution of 2-aminoacetonitrile hydrochloride (1.0 eq) in a 1:1 mixture of t-butanol and water, add 1-azidobutane (1.1 eq).

    • Add sodium ascorbate (0.1 eq) and copper(I) iodide (0.05 eq).

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Application in the Synthesis of a Potential IDO1 Inhibitor

The 4-amino group of this compound serves as a nucleophile for the construction of more complex bioactive molecules. Here, we describe the synthesis of a derivative of N-(4-chlorophenyl)-1H-1,2,3-triazol-4-amine, a known potent IDO1 inhibitor scaffold.[3]

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-1-butyl-1H-1,2,3-triazol-4-amine

  • Materials: this compound, 1-Chloro-4-iodobenzene, Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), Xantphos, Sodium tert-butoxide, Toluene

  • Procedure (Buchwald-Hartwig Amination):

    • In an oven-dried Schlenk flask, combine this compound (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), sodium tert-butoxide (1.5 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-(4-chlorophenyl)-1-butyl-1H-1,2,3-triazol-4-amine.

Quantitative Data

The following table summarizes hypothetical, yet expected, data for the synthesized compounds based on literature for analogous structures.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)Bioactivity TargetIC50 (nM)
This compoundC6H12N4140.1975>95--
N-(4-chlorophenyl)-1-butyl-1H-1,2,3-triazol-4-amineC12H15ClN4250.7365>98IDO150

Visualizations

Logical Workflow for Synthesis

G A 1-Bromobutane + NaN3 B 1-Azidobutane A->B Azidation D This compound B->D CuAAC 'Click' Reaction C 2-Aminoacetonitrile HCl C->D F N-(4-chlorophenyl)-1-butyl-1H-1,2,3-triazol-4-amine D->F Buchwald-Hartwig Amination E 1-Chloro-4-iodobenzene E->F

Caption: Synthetic workflow for the target bioactive molecule.

IDO1 Signaling Pathway

G IDO1 IDO1 Kyn Kynurenine IDO1->Kyn Catalysis Trp Tryptophan Trp->IDO1 Substrate Teff Effector T-cell Trp->Teff Essential for Kyn->Teff Induces Treg Regulatory T-cell Kyn->Treg Promotes Proliferation Proliferation Teff->Proliferation Apoptosis Apoptosis Teff->Apoptosis Differentiation Differentiation Treg->Differentiation Inhibitor This compound Derivative Inhibitor->IDO1

Caption: Simplified IDO1 signaling pathway and point of inhibition.

References

Application Notes and Protocols for the Scalable Production of 1-butyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 1-butyl-1H-1,2,3-triazol-4-amine, a valuable building block in pharmaceutical and materials science. The presented methodology is based on a robust and efficient two-step synthetic route, commencing with the preparation of 1-azidobutane, followed by a base-catalyzed [3+2] cycloaddition with malononitrile. This approach offers high yields and is amenable to large-scale production. This document includes comprehensive experimental procedures, data summaries, and workflow diagrams to facilitate the implementation of this synthesis in a laboratory or industrial setting.

Introduction

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The 4-amino-1-substituted-1,2,3-triazole moiety, in particular, serves as a key pharmacophore in the development of novel therapeutic agents. The scalable synthesis of these compounds is therefore of significant interest. The protocols outlined herein describe a reliable and scalable method for the production of this compound, designed for efficiency and reproducibility.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process:

  • Synthesis of 1-azidobutane: A nucleophilic substitution reaction between 1-bromobutane and sodium azide.

  • Synthesis of this compound: A base-catalyzed [3+2] cycloaddition reaction between 1-azidobutane and malononitrile.

G cluster_0 Step 1: Synthesis of 1-azidobutane cluster_1 Step 2: Synthesis of this compound 1-Bromobutane 1-Bromobutane 1-azidobutane_intermediate 1-azidobutane 1-Bromobutane->1-azidobutane_intermediate Ethanol, Microwave Sodium Azide Sodium Azide Sodium Azide->1-azidobutane_intermediate Final_Product This compound 1-azidobutane_intermediate->Final_Product KOtBu, DMSO Malononitrile Malononitrile Malononitrile->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsCatalyst/BaseSolventTemperature (°C)TimeYield (%)Purity (%)
1Synthesis of 1-azidobutane1-Bromobutane, Sodium Azide-EthanolMicrowave (300W)30 min80-87[1]>95
2Synthesis of this compound1-azidobutane, MalononitrileKOtBuDMSO703 h~94 (estimated)[2]>98

Experimental Protocols

Step 1: Scalable Synthesis of 1-azidobutane

This protocol is based on a microwave-assisted method for rapid and efficient synthesis.[1]

Materials:

  • 1-Bromobutane (1.0 eq)

  • Sodium azide (1.5 eq)

  • Ethanol (qs)

  • Microwave reactor

  • Round-bottom flask

  • Rotary evaporator

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a microwave-safe reaction vessel, dissolve sodium azide in ethanol.

  • Add 1-bromobutane to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 300W for 30 minutes. The temperature should be monitored and controlled.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove any solid precipitate (sodium bromide).

  • Transfer the filtrate to a separatory funnel and wash with water to remove residual ethanol and salts.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1-azidobutane as a clear liquid.

Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

Step 2: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 5-amino-1,2,3-triazoles via a [3+2] cycloaddition.[2]

Materials:

  • 1-azidobutane (1.0 eq)

  • Malononitrile (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (0.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water or ethyl acetate/hexanes)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-azidobutane and malononitrile in DMSO.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Carefully add potassium tert-butoxide portion-wise to the solution. An exotherm may be observed.

  • Heat the reaction mixture to 70°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then quench by pouring it into a beaker of ice water.

  • The product should precipitate out of the solution. If not, acidification with a dilute acid (e.g., 1M HCl) may be necessary.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

  • Dry the purified product under vacuum.

G start Start step1 Dissolve Sodium Azide in Ethanol start->step1 step2 Add 1-Bromobutane step1->step2 step3 Microwave Irradiation (300W, 30 min) step2->step3 step4 Cool and Filter step3->step4 step5 Aqueous Workup and Extraction step4->step5 step6 Dry and Concentrate step5->step6 intermediate 1-azidobutane step6->intermediate step7 Dissolve 1-azidobutane and Malononitrile in DMSO intermediate->step7 step8 Add KOtBu step7->step8 step9 Heat to 70°C for 3h step8->step9 step10 Quench with Ice Water step9->step10 step11 Filter and Wash step10->step11 step12 Recrystallize and Dry step11->step12 end This compound step12->end

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The methods described provide a clear and scalable pathway for the synthesis of this compound. The use of microwave-assisted synthesis for the azide precursor significantly reduces reaction time, while the base-catalyzed cycloaddition offers a high-yielding route to the final product. These protocols are intended to be a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, enabling the efficient production of this important molecular building block. For large-scale industrial production, further optimization of reaction conditions, solvent selection, and purification methods may be required to maximize efficiency and minimize costs.

References

Application Notes and Protocols for the Purification of 1-butyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-butyl-1H-1,2,3-triazol-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including column chromatography and recrystallization, supported by expected quantitative data and detailed experimental procedures.

Data Presentation

The successful purification of this compound can be achieved using several standard laboratory techniques. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of expected outcomes from the described purification protocols.

Purification TechniquePurity (Post-Purification)Expected YieldKey Parameters
Column Chromatography >98%60-85%Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexane Gradient
Recrystallization >99%70-90%Solvent System: Ethanol/Water or Ethyl Acetate/Hexane
Anion Exchange (for salt form) >99%HighUsed for purification of the corresponding triazolium salt

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for the purification of this compound from a crude reaction mixture containing non-polar and moderately polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)[1]

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent system, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate. The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for obtaining highly pure crystalline this compound, particularly for removing small amounts of impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Determine the optimal solvent system. Good solvent pairs for triazole derivatives include ethanol/water and ethyl acetate/hexane. The ideal solvent system will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the primary solvent (e.g., ethanol or ethyl acetate). Heat the mixture gently while stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Add the second solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature. For better yields, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point. For some triazole derivatives, yields after recrystallization can be high, with purities often exceeding 99%.[2]

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of this compound. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water is a common starting point for triazole derivatives.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the purified compound and identify any remaining impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the target compound.

Visualizations

The following diagrams illustrate the workflows for the purification techniques described above.

Column_Chromatography_Workflow start Crude Product prep Prepare Silica Gel Slurry start->prep pack Pack Chromatography Column prep->pack load Load Sample onto Column pack->load elute Elute with Solvent Gradient (e.g., Hexane to Ethyl Acetate) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Workflow for Purification by Column Chromatography.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter add_antisolvent Add Anti-Solvent (e.g., Water) until Cloudy hot_filter->add_antisolvent cool Slow Cooling to Room Temperature, then Ice Bath add_antisolvent->cool filter_crystals Collect Crystals by Vacuum Filtration cool->filter_crystals wash Wash with Cold Solvent filter_crystals->wash dry Dry Crystals Under Vacuum wash->dry end Purified Crystalline Product dry->end

Caption: Workflow for Purification by Recrystallization.

References

Application Notes and Protocols for Aminotriazoles in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound:

Initial literature searches for the specific compound 1-butyl-1H-1,2,3-triazol-4-amine did not yield dedicated application notes or protocols in the field of materials science. However, the broader class of aminotriazoles and their derivatives are known to have significant applications. This document, therefore, provides detailed information on the applications of a structurally similar and well-documented compound, 4-amino-3-butyl-5-mercapto-1,2,4-triazole (ABMT) , as a representative example of how such molecules are utilized, particularly as corrosion inhibitors. Furthermore, general applications of aminotriazoles in polymer science and as ligands for metal complexes are discussed.

Application as a Corrosion Inhibitor: The Case of 4-amino-3-butyl-5-mercapto-1,2,4-triazole (ABMT)

Triazole derivatives are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys in aggressive environments.[1] The presence of nitrogen, sulfur, and a conjugated system in their structure allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.

A notable example is 4-amino-3-butyl-5-mercapto-1,2,4-triazole (ABMT) , which has been investigated as a corrosion inhibitor for mild steel in sulfuric acid.[1] The inhibitive action of ABMT is attributed to its ability to adsorb onto the steel surface, a process that is influenced by the inhibitor concentration, temperature, and immersion time.[1] Potentiodynamic polarization studies have revealed that ABMT acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1]

Quantitative Data: Inhibition Efficiency of ABMT

The performance of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which can be determined using various techniques such as weight loss measurements and electrochemical methods. The following table summarizes the inhibition efficiency of ABMT for mild steel in 1N H₂SO₄, based on data from similar aminotriazole derivatives.

Inhibitor Concentration (ppm)Temperature (°C)Immersion Time (hours)Inhibition Efficiency (%)
5025685.2
10025692.5
20025696.8
30025698.1
30045694.3
30065689.7

Note: This table is a representative summary based on typical performance data for aminotriazole-based corrosion inhibitors in acidic media. The actual values for ABMT may vary.

Experimental Protocols

While the specific synthesis protocol for ABMT was not detailed in the search results, a general method for synthesizing similar 4-amino-3-alkyl-5-mercapto-1,2,4-triazoles can be adapted. A common route involves the reaction of a fatty acid with thiocarbohydrazide.

Materials:

  • Valeric acid (precursor for the butyl group)

  • Thiocarbohydrazide

  • Pyridine

  • Ethanol

Procedure:

  • A mixture of valeric acid (1 mol) and thiocarbohydrazide (1 mol) is refluxed in pyridine (200 mL) for 4-6 hours.

  • The reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • The resulting precipitate is filtered, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to yield pure 4-amino-3-butyl-5-mercapto-1,2,4-triazole.

a) Weight Loss Method

This gravimetric technique is a straightforward and widely used method for determining corrosion rates and inhibitor efficiency.[2][3]

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • 1N H₂SO₄ solution (blank and with varying concentrations of ABMT)

  • Analytical balance

  • Water bath or thermostat

  • Desiccator

  • Acetone

  • Emery papers of different grades

Protocol:

  • Coupon Preparation: Mechanically polish mild steel coupons with emery papers of increasing grit size, wash them with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the weighed coupons in the corrosive solution (1N H₂SO₄) without (blank) and with different concentrations of ABMT.

  • Exposure: Maintain the setup at a constant temperature for a specified period (e.g., 6 hours).

  • Cleaning: After the immersion period, retrieve the coupons, wash them with distilled water, and gently scrub with a brush to remove corrosion products.

  • Final Weighing: Dry the cleaned coupons and reweigh them.

  • Calculation:

    • Calculate the weight loss (ΔW) for each coupon.

    • The corrosion rate (CR) can be calculated using the formula: CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

    • The inhibition efficiency (IE %) is calculated as: IE % = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

b) Potentiodynamic Polarization Method

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps in identifying the type of inhibitor.[4][5]

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Corrosive solutions (as in the weight loss method)

Protocol:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described for the coupons.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution (blank or inhibited).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state.

  • Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.

    • The inhibition efficiency (IE %) is calculated as: IE % = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_exposure Corrosion Testing cluster_analysis Data Acquisition and Analysis p1 Polish Mild Steel Coupons/Electrodes p2 Clean and Degrease p1->p2 p3 Weigh Coupons (Weight Loss) p2->p3 a4 Run Potentiodynamic Polarization p2->a4 e1 Immerse in Blank Solution (1N H2SO4) p3->e1 e2 Immerse in Inhibited Solution (ABMT in 1N H2SO4) p3->e2 a1 Retrieve and Clean Coupons e1->a1 e2->a1 a2 Final Weighing a1->a2 a3 Calculate Weight Loss and IE% a2->a3 a5 Determine Ecorr and icorr a4->a5 a6 Calculate IE% a5->a6

Caption: Workflow for evaluating corrosion inhibitor performance.

Application in Polymer Science

Aminotriazoles can be incorporated into polymer structures to impart specific properties such as thermal stability, flame retardancy, and metal-coordination capabilities. The amino group provides a reactive site for polymerization reactions. For instance, it can react with compounds containing two or more functional groups like carboxylic acids, acid chlorides, or epoxides to form polyamides, polyimides, or epoxy resins, respectively.

Conceptual Polymerization Scheme

The following diagram illustrates a conceptual pathway for the synthesis of a polyamide incorporating an aminotriazole moiety.

polymerization_scheme cluster_reactants Reactants cluster_process Polymerization cluster_product Product r1 Aminotriazole Monomer (with NH2 group) p1 Polycondensation Reaction r1->p1 r2 Diacyl Chloride Monomer r2->p1 pr1 Polyamide with Pendant Triazole Groups p1->pr1

Caption: Synthesis of a triazole-containing polyamide.

Application as Ligands in Metal Complexes and MOFs

The nitrogen atoms of the triazole ring and the exocyclic amino group in aminotriazoles are excellent coordination sites for metal ions. This property makes them valuable ligands in coordination chemistry for the synthesis of discrete metal complexes and extended structures like Metal-Organic Frameworks (MOFs).[6][7] The resulting materials can have interesting magnetic, optical, and catalytic properties. The incorporation of aminotriazoles into MOFs can also enhance their chemical stability and introduce functional sites for applications such as gas storage and separation.[8]

Conceptual Formation of a Triazole-Based MOF

The diagram below illustrates the self-assembly process of a MOF from metal ions and an aminotriazole-based linker.

mof_formation cluster_components Components cluster_assembly Self-Assembly cluster_structure Resulting Structure c1 Metal Ions (e.g., Zn2+, Cu2+) a1 Coordination Bonding c1->a1 c2 Aminotriazole-based Organic Linker c2->a1 s1 Porous Metal-Organic Framework (MOF) a1->s1

Caption: Formation of a Metal-Organic Framework.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-butyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 1-butyl-1H-1,2,3-triazol-4-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is a two-step process. It begins with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," between butyl azide and a protected propargylamine derivative. This is followed by a deprotection step to yield the final 4-amino product. This approach ensures high regioselectivity, forming the desired 1,4-disubstituted triazole isomer.

Q2: I am observing a low yield in my CuAAC reaction. What are the potential causes?

A2: Low yields in CuAAC reactions are often attributed to the oxidation of the active Copper(I) catalyst to the inactive Copper(II) species.[1] This can be caused by the presence of oxygen in the reaction mixture. Other factors include impure starting materials, incorrect stoichiometry, or suboptimal reaction temperature.

Q3: What are common side products in the synthesis of this compound?

A3: Side products can arise from several sources. In the absence of a copper catalyst, the thermal Huisgen cycloaddition can occur, leading to a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[1] Additionally, side reactions involving the starting materials, such as the dimerization of the alkyne (Glaser coupling), can occur if the reaction conditions are not carefully controlled.

Q4: How can I effectively purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the final compound and any remaining impurities. It is crucial to first remove any copper catalyst residues, which can often be achieved by washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia.

Q5: Is it possible to introduce the amino group after the formation of the triazole ring?

A5: Yes, this is a viable alternative strategy. One approach involves the synthesis of a 1-butyl-1H-1,2,3-triazole with a leaving group at the 4-position, such as an iodine atom. This can be achieved by using an alkynyliodonium salt in the cycloaddition step. The subsequent step would be a copper-catalyzed amination reaction to introduce the amino group.[2]

Troubleshooting Guides

Issue 1: Low or No Product Formation in the CuAAC Reaction
Possible Cause Troubleshooting Step
Inactive Copper Catalyst Ensure the use of a reliable source of Cu(I). If using a Cu(II) salt with a reducing agent (e.g., copper(II) sulfate and sodium ascorbate), prepare the solutions fresh.[1] Degas the solvent and purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent oxidation of Cu(I).
Impure Starting Materials Verify the purity of butyl azide and the protected propargylamine by NMR or GC-MS. Impurities can inhibit the catalyst or lead to side reactions.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of one of the reactants, typically the more easily accessible one, to drive the reaction to completion.
Suboptimal Temperature While many CuAAC reactions proceed at room temperature, gentle heating (40-60 °C) can sometimes improve the reaction rate and yield, especially with less reactive substrates.
Ligand Issues If using a ligand to stabilize the Cu(I) catalyst, ensure its purity and correct loading. The ligand-to-copper ratio can be critical for catalytic activity.
Issue 2: Formation of Multiple Products (Low Regioselectivity)
Possible Cause Troubleshooting Step
Insufficient Copper Catalyst A low concentration of the copper catalyst can lead to a competing thermal Huisgen cycloaddition, resulting in a mixture of 1,4- and 1,5-isomers.[1] Ensure adequate catalyst loading.
High Reaction Temperature Excessive heat can also promote the uncatalyzed thermal cycloaddition. If heating is necessary, maintain the temperature at a moderate level.
Issue 3: Difficult Purification of the Final Product
Possible Cause Troubleshooting Step
Residual Copper Catalyst Before chromatographic purification, wash the crude product with an aqueous solution of EDTA or ammonia to chelate and remove copper ions.
Co-elution of Starting Materials If starting materials are close in polarity to the product, adjust the solvent system for column chromatography to improve separation. A gradient elution may be necessary.
Product Instability The free amine in the final product can be basic and may interact with silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.

Experimental Protocols

Synthesis of N-((1-(butyl)-1H-1,2,3-triazol-4-yl)methyl)acetamide (Protected Intermediate)

This protocol is for the CuAAC reaction between butyl azide and N-propargylacetamide.

Materials:

  • Butyl azide

  • N-propargylacetamide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of EDTA

Procedure:

  • In a round-bottom flask, dissolve butyl azide (1.0 eq) and N-propargylacetamide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with a saturated aqueous solution of EDTA (2 x 30 mL) to remove copper salts, followed by brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the protected intermediate.

Deprotection to Yield this compound

Materials:

  • N-((1-(butyl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

  • Hydrochloric acid (e.g., 6 M)

  • Sodium hydroxide solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the protected intermediate in an excess of aqueous hydrochloric acid.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Further purification can be performed by column chromatography if necessary.

Data Presentation

Table 1: Effect of Catalyst System on CuAAC Reaction Yield
Catalyst SystemReducing AgentSolventTemperature (°C)Time (h)Yield (%)
CuSO₄·5H₂O (10 mol%)Sodium Ascorbate (20 mol%)t-BuOH/H₂O (1:1)251885-95
CuI (10 mol%)NoneTHF252470-85
Cu(OAc)₂ (10 mol%)Sodium Ascorbate (20 mol%)DMF501280-90
Copper Nanoparticles (5 mol%)NoneH₂O6010>90

Yields are typical and may vary based on specific substrates and reaction scale.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Deprotection ButylAzide Butyl Azide CuAAC Cu(I) Catalyst (e.g., CuSO4/Ascorbate) ButylAzide->CuAAC Propargylamine Protected Propargylamine Propargylamine->CuAAC Intermediate Protected this compound CuAAC->Intermediate Deprotection Deprotection (e.g., Acid Hydrolysis) Intermediate->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Overall synthesis workflow for this compound.

Troubleshooting Start Low Yield in CuAAC Reaction Catalyst Check Catalyst Activity Start->Catalyst Purity Verify Starting Material Purity Catalyst->Purity No Improvement Degas Degas Solvent & Use Fresh Reducing Agent Catalyst->Degas Oxidation Suspected Conditions Optimize Reaction Conditions Purity->Conditions No Improvement Analyze Analyze by NMR/GC-MS Purity->Analyze Impurities Suspected Temp Adjust Temperature/Time Conditions->Temp Suboptimal Rate

Caption: Troubleshooting decision tree for low yield in the CuAAC reaction.

References

common side products in the synthesis of 1-butyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-butyl-1H-1,2,3-triazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and efficient method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry"[1][2][3][4][5]. Two primary variations of this route are employed:

  • Route A: Cycloaddition of 1-azidobutane with a suitable N-protected propargylamine, followed by a deprotection step.

  • Route B: Cycloaddition of 1-azidobutane with a nitro-alkyne precursor, followed by the reduction of the nitro group to an amine.

Q2: What are the most common side products observed in the synthesis of this compound via CuAAC?

A2: The most frequently encountered side product is the homocoupling of the alkyne starting material (e.g., a diacetylene derivative), which can occur under oxidative conditions[1][6]. Other potential byproducts depend on the specific synthetic route and include incompletely reacted starting materials, byproducts from the deprotection step (Route A), or partially reduced intermediates (Route B).

Q3: How can I minimize the formation of the alkyne homocoupling byproduct?

A3: The formation of oxidative homocoupling byproducts can be minimized by using a reducing agent, such as sodium ascorbate, in the reaction mixture to keep the copper catalyst in its active Cu(I) oxidation state[1][6]. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to reduce oxidative side reactions.

Q4: I am seeing a mixture of regioisomers in my final product. What could be the cause?

A4: The copper-catalyzed azide-alkyne cycloaddition is highly regioselective, typically yielding the 1,4-disubstituted product exclusively[1][2]. If you are observing a mixture of 1,4- and 1,5-isomers, it is possible that a non-catalyzed thermal cycloaddition is occurring, which can be prompted by elevated reaction temperatures[1]. Ensure your reaction temperature is controlled and that the copper catalyst is active.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Copper Catalyst: The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state.Add a reducing agent like sodium ascorbate to the reaction mixture to regenerate Cu(I)[1][6]. Ensure the reaction is performed under an inert atmosphere if possible.
Poor Quality Reagents: 1-azidobutane or the alkyne precursor may have degraded.Use freshly prepared or purified reagents. Verify the purity of starting materials by NMR or GC-MS.
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If necessary, extend the reaction time or slightly increase the temperature, being mindful of potential side reactions.
Inhibition of the Catalyst: Certain functional groups can coordinate with the copper catalyst and inhibit its activity.If your starting materials contain potential chelating groups, consider using a ligand such as TBTA or a higher catalyst loading.
Problem 2: Presence of Multiple Spots on TLC/Impure Product
Possible Cause Suggested Solution
Alkyne Homocoupling: Oxidative conditions can lead to the formation of diacetylene byproducts[1].Add sodium ascorbate to the reaction and consider degassing the solvent prior to use.
Incomplete Deprotection (Route A): The protecting group on the amine has not been fully removed.Extend the deprotection reaction time or use a stronger deprotection agent. Monitor the reaction by TLC until the starting material is fully consumed.
Incomplete Reduction (Route B): The nitro group has not been fully reduced to the amine.Increase the amount of reducing agent or the reaction time. Ensure the catalyst for the reduction (e.g., Pd/C) is active.
Formation of the 1,5-Regioisomer: Thermal cycloaddition may be occurring alongside the catalyzed reaction.Maintain a lower reaction temperature and ensure the catalyst is properly activated and present in a sufficient amount.

Experimental Protocols

Route A: Synthesis via N-Protected Propargylamine

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction: 1-Azidobutane + N-Protected Propargylamine → 1-Butyl-4-(protected-amino)-1H-1,2,3-triazole

  • Procedure:

    • In a round-bottom flask, dissolve the N-protected propargylamine (1.0 eq) and 1-azidobutane (1.1 eq) in a 1:1 mixture of t-butanol and water.

    • To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection

  • Reaction: 1-Butyl-4-(protected-amino)-1H-1,2,3-triazole → this compound

  • Procedure (Example for Boc-protection):

    • Dissolve the protected triazole from Step 1 in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Route B: Synthesis via Nitro-Alkyne Precursor

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction: 1-Azidobutane + Nitro-alkyne → 1-Butyl-4-nitro-1H-1,2,3-triazole

  • Procedure:

    • Follow the same procedure as in Route A, Step 1, substituting the N-protected propargylamine with the corresponding nitro-alkyne.

Step 2: Reduction of the Nitro Group

  • Reaction: 1-Butyl-4-nitro-1H-1,2,3-triazole → this compound

  • Procedure (Example using Catalytic Hydrogenation):

    • Dissolve the nitro-triazole from Step 1 in methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product.

Data Presentation

Table 1: Common Reagents and Typical Reaction Conditions

ParameterRoute A (CuAAC)Route A (Deprotection)Route B (CuAAC)Route B (Reduction)
Key Reagents 1-Azidobutane, N-Boc-propargylamine, CuSO₄·5H₂O, Sodium AscorbateTFA, DCM1-Azidobutane, 3-nitro-1-propyne, CuSO₄·5H₂O, Sodium Ascorbate10% Pd/C, H₂
Solvent t-Butanol/WaterDichloromethanet-Butanol/WaterMethanol or Ethanol
Temperature Room Temperature0 °C to Room TemperatureRoom TemperatureRoom Temperature
Typical Yield >90%>95%>90%>90%

Visualizations

Synthesis_Workflow cluster_route_a Route A: N-Protected Propargylamine cluster_route_b Route B: Nitro-Alkyne A_start 1-Azidobutane + N-Protected Propargylamine A_cuaac CuAAC A_start->A_cuaac A_intermediate 1-Butyl-4-(protected-amino) -1H-1,2,3-triazole A_cuaac->A_intermediate A_deprotection Deprotection A_intermediate->A_deprotection A_end This compound A_deprotection->A_end B_start 1-Azidobutane + Nitro-Alkyne B_cuaac CuAAC B_start->B_cuaac B_intermediate 1-Butyl-4-nitro -1H-1,2,3-triazole B_cuaac->B_intermediate B_reduction Reduction B_intermediate->B_reduction B_end This compound B_reduction->B_end

Caption: Synthetic routes to this compound.

Troubleshooting_Logic start Low or No Product Yield? check_catalyst Is the Cu(I) catalyst active? start->check_catalyst add_reductant Add Sodium Ascorbate and/or use inert atmosphere check_catalyst->add_reductant No check_reagents Are the starting materials pure? check_catalyst->check_reagents Yes purify_reagents Purify or use fresh reagents check_reagents->purify_reagents No check_conditions Are reaction time and temperature sufficient? check_reagents->check_conditions Yes optimize_conditions Increase reaction time or temperature cautiously check_conditions->optimize_conditions No

Caption: Troubleshooting workflow for low product yield.

Side_Reactions main_reaction 1-Azidobutane + Alkyne (CuAAC) desired_product This compound (or precursor) main_reaction->desired_product Desired Pathway side_reaction_1 Alkyne Homocoupling (Oxidative Conditions) main_reaction->side_reaction_1 side_reaction_2 Thermal Cycloaddition (High Temperature) main_reaction->side_reaction_2 side_product_1 Diacetylene Byproduct side_reaction_1->side_product_1 side_product_2 1,5-Regioisomer side_reaction_2->side_product_2

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Purification of 1-butyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-butyl-1H-1,2,3-triazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound sample?

A1: Based on the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) synthesis, common impurities may include:

  • Unreacted Starting Materials: Residual 1-azidobutane and the alkyne precursor for the 4-amino group.

  • Copper Catalyst: Trace amounts of the copper catalyst used in the reaction can contaminate the final product.[1]

  • Regioisomers: Although the CuAAC reaction is highly regioselective for the 1,4-disubstituted product, trace amounts of the 1,5-regioisomer (1-butyl-1H-1,2,3-triazol-5-amine) may be present.

  • Byproducts from Side Reactions: Depending on the specific reaction conditions, other minor byproducts could be formed.

Q2: My purified product shows a low yield. What are the potential reasons?

A2: Low yield can result from several factors during the synthesis and purification stages:

  • Incomplete Reaction: The cycloaddition reaction may not have gone to completion.

  • Product Loss During Extraction: The product may have some water solubility, leading to loss during the aqueous work-up.

  • Suboptimal Chromatography: Inappropriate solvent system selection for column chromatography can lead to poor separation and loss of product.

  • Product Degradation: Although 1,2,3-triazoles are generally stable, prolonged exposure to harsh conditions could potentially lead to degradation.[2][3]

  • Precipitation Issues: If using precipitation or recrystallization, the choice of solvent and temperature profile is critical to maximize recovery.

Q3: I am having trouble removing the copper catalyst from my product. What methods can I use?

A3: Copper removal is a common challenge in CuAAC reactions. Here are a few strategies:

  • Aqueous Washes: Washing the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia can help remove copper salts.

  • Filtration through Silica Gel: A simple filtration of the crude product solution through a short plug of silica gel can retain a significant amount of the copper catalyst.

  • Specialized Scavengers: There are commercially available scavenger resins designed to remove residual metals from reaction mixtures.

Q4: What is a good starting point for developing a column chromatography method for this compound?

A4: For a polar compound like this compound, a normal-phase silica gel chromatography is a good starting point. You can begin with a solvent system of ethyl acetate in hexane and gradually increase the polarity by increasing the proportion of ethyl acetate. For more polar impurities, adding a small percentage of methanol to the ethyl acetate may be necessary. A typical starting gradient could be from 10% to 100% ethyl acetate in hexane.[4]

Q5: Can I use recrystallization to purify this compound?

A5: Recrystallization can be a very effective method for obtaining highly pure material, provided a suitable solvent is found. Given the amine and triazole functionalities, polar solvents are likely candidates. You can screen solvents like ethanol, isopropanol, or mixtures of a good solvent (e.g., methanol) and an anti-solvent (e.g., diethyl ether or hexane) to induce crystallization. For a closely related compound, 4-amino-1,2,4-triazole, recrystallization from isopropanol has been reported to yield a product with >99.9% purity.[5]

Troubleshooting Guides

Problem 1: Tailing of the product spot on TLC and broad peaks during column chromatography.
Possible Cause Suggested Solution
Interaction with acidic silica gel The basic amine group of your compound can interact strongly with the acidic sites on the silica gel, leading to tailing. To mitigate this, you can add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent.
Inappropriate solvent polarity If the eluent is not polar enough, the compound will move very slowly and can result in broad peaks. If it is too polar, it will elute too quickly with poor separation. Systematically screen different solvent polarities.
Column overloading Applying too much crude material to the column can lead to poor separation and peak broadening. As a rule of thumb, use a sample-to-silica ratio of 1:50 to 1:100 (by weight).
Problem 2: Co-elution of an impurity with the desired product.
Possible Cause Suggested Solution
Similar polarity of the impurity The impurity may have a very similar polarity to your product, making separation by normal-phase chromatography difficult.
* Optimize the solvent system: Try a different combination of solvents. For example, replacing ethyl acetate with dichloromethane/methanol mixtures might alter the selectivity.
* Use a different stationary phase: Consider using a different type of chromatography, such as reversed-phase (C18) silica gel, which separates compounds based on hydrophobicity.
* Recrystallization: If the impurity has different solubility properties, recrystallization can be a highly effective alternative or complementary purification step.
Presence of a regioisomer The 1,5-regioisomer, if formed, might have a similar polarity to the desired 1,4-isomer.
* Careful optimization of the chromatographic conditions, including using a shallower gradient and a longer column, may be required to achieve separation.
Problem 3: The purified product is a viscous oil instead of a solid.
Possible Cause Suggested Solution
Residual solvent Even small amounts of high-boiling point solvents (like DMF or DMSO) from the reaction or chromatography can prevent crystallization. Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating.
Product is inherently an oil at room temperature The butyl chain may lower the melting point compared to smaller alkyl or unsubstituted aminotriazoles.
* Trituration: Try dissolving the oil in a small amount of a good solvent (e.g., dichloromethane) and then adding a large excess of a poor solvent (e.g., hexane or pentane) while stirring vigorously. This can sometimes induce precipitation or crystallization.
* Salt formation: Convert the amine to a salt (e.g., hydrochloride or trifluoroacetate) by treating it with the corresponding acid. Salts often have higher melting points and are more likely to be crystalline.

Data Presentation

Table 1: Solubility of a Structurally Related Compound (3-Amino-1,2,4-triazole)

This data for a related compound can serve as a starting point for selecting solvents for extraction, chromatography, and recrystallization of this compound.

SolventSolubilityReference
WaterSoluble (28 g/100 mL)[6][7]
MethanolSoluble[8][9]
EthanolSoluble[8][10]
ChloroformSoluble[8]
Ethyl AcetateSparingly Soluble[8]
EtherInsoluble[8]
AcetoneInsoluble[8]

Table 2: Purity Data for a Related Aminotriazole after Recrystallization

This table illustrates the potential effectiveness of recrystallization for purifying aminotriazoles.

CompoundPurification MethodPurityReference
4-Amino-1,2,4-triazoleRecrystallization from isopropanol> 99.9%[5]

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution to form a slurry.

  • Solvent Removal: Remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 100% ethyl acetate, followed by a small percentage of methanol if necessary).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol).

  • Dissolution: Heat the mixture gently to dissolve the solid. If it dissolves readily in the cold solvent, the solvent is not suitable. If it does not dissolve even when hot, the solvent is also not suitable. A good solvent will dissolve the compound when hot but not when cold.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration of the saturated solution.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (Post-Reaction Mixture) workup Aqueous Work-up (e.g., Extraction) start->workup Initial Cleanup chromatography Column Chromatography workup->chromatography Primary Purification purity_check Purity Check (TLC, LC-MS, NMR) chromatography->purity_check recrystallization Recrystallization recrystallization->purity_check Re-assess Purity purity_check->recrystallization Further Purification (if needed) end Pure this compound purity_check->end Meets Purity Specs

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problem Identify the Problem cluster_solutions Potential Solutions start Impure Product After Initial Purification problem_type Nature of Impurity? start->problem_type change_solvent Modify Chromatography Solvent System problem_type->change_solvent Co-eluting Organic Impurity change_phase Switch to Reversed-Phase Chromatography problem_type->change_phase Polarity-based Separation Fails recrystallize Attempt Recrystallization problem_type->recrystallize Crystalline Product with Soluble Impurities chelating_wash Wash with Chelating Agent (e.g., EDTA) problem_type->chelating_wash Residual Metal Catalyst

References

improving the stability of 1-butyl-1H-1,2,3-triazol-4-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-butyl-1H-1,2,3-triazol-4-amine. The information provided is intended to assist in improving the stability of this compound in solution during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Action
Discoloration of solution (yellowing/browning) Oxidation of the 4-amino group. Primary aromatic amines are susceptible to oxidation, which can be accelerated by air, light, and metal ions.- Prepare solutions fresh whenever possible.- Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).- Use amber vials or wrap containers in foil to protect from light.- Use high-purity solvents and consider de-gassing them before use.- Add a small amount of an antioxidant (e.g., 0.01% w/v ascorbic acid or sodium metabisulfite), after verifying its compatibility with your experimental system.
Precipitation from aqueous solution The compound may have limited solubility in neutral aqueous solutions. The protonated form at acidic pH is likely more soluble. The free base may precipitate if the pH increases.- Determine the pKa of the 4-amino group to understand its ionization state at different pH values.- For aqueous solutions, consider using a buffer system to maintain a slightly acidic pH (e.g., pH 4-6) where the protonated, more soluble form is favored.- If the experimental conditions allow, consider using a co-solvent such as ethanol, methanol, or DMSO to improve solubility.
Loss of compound potency over time in acidic solution While the protonated form is more soluble, strong acidic conditions (pH < 2) could potentially lead to the degradation of the triazole ring over extended periods or at elevated temperatures.- Avoid prolonged storage in strongly acidic solutions.- If acidic conditions are necessary for an experiment, prepare the solution shortly before use.- Perform a time-course study to determine the rate of degradation under your specific acidic conditions.
Inconsistent results in biological assays Degradation of the compound in the assay medium. Components of the medium (e.g., metal ions, reactive species) could be contributing to instability.- Assess the stability of this compound directly in the assay medium under the experimental conditions (time, temperature).- Consider the use of excipients to enhance stability, such as chelating agents (e.g., EDTA) to sequester metal ions, if compatible with the assay.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The 4-amino group is susceptible to oxidation, and the triazole ring, while generally stable, can be susceptible to degradation under harsh conditions.[3][4]

Q2: What is the expected pH stability profile of this compound?

Q3: How should I store stock solutions of this compound?

A3: For optimal stability, stock solutions should be prepared in a suitable solvent (e.g., DMSO, ethanol) at a high concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. For aqueous solutions, it is recommended to prepare them fresh. If short-term storage of aqueous solutions is necessary, store them at 2-8°C in the dark, preferably under an inert atmosphere.

Q4: Are there any recommended excipients to improve the stability of this compound in a formulation?

A4: Yes, several types of excipients could potentially improve stability, depending on the formulation and intended use.[1][2]

  • Antioxidants: Ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be used to prevent oxidative degradation.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidation.

  • Buffering Agents: Citrate or phosphate buffers can be used to maintain the pH in a range that favors stability.

Compatibility of any excipient with the compound and the intended application must be confirmed experimentally.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[6]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (100 µg/mL in a suitable solvent) at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to a photostability chamber (ICH Option 1 or 2) for a defined period. A control sample should be wrapped in foil to exclude light.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify any major degradation products by comparing the chromatograms of stressed samples with that of an unstressed control.

Hypothetical Forced Degradation Data

The following table presents hypothetical data from a forced degradation study to illustrate expected outcomes.

Stress Condition Incubation Time (hours) Degradation (%) Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C2415Peak at RRT 0.8 (Possible hydrolysis product)
0.1 M NaOH, 60°C245Minor peaks observed
3% H₂O₂, RT2445Peak at RRT 1.2 (N-oxide), Peak at RRT 0.7 (Ring-opened product)
Heat (Solution, 60°C)248Minor increase in impurity peaks
Photolysis (ICH Option 1)-25Several minor degradation peaks

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Dilute to 100 µg/mL base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Dilute to 100 µg/mL oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Dilute to 100 µg/mL thermal Thermal Degradation (60°C, Solution) stock->thermal Dilute to 100 µg/mL photo Photodegradation (ICH Option 1) stock->photo Dilute to 100 µg/mL sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Plausible Degradation Pathway under Oxidative Stress

Degradation_Pathway parent This compound n_oxide N-oxide derivative parent->n_oxide Oxidation dimer Dimeric impurities parent->dimer Oxidative Coupling ring_opened Ring-opened products n_oxide->ring_opened Further Degradation

Caption: A plausible degradation pathway for this compound under oxidative stress.

References

troubleshooting failed reactions involving 1-butyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-butyl-1H-1,2,3-triazol-4-amine. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and efficient method is a three-step synthesis commencing with the protection of propargylamine, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and concluding with deprotection. This pathway ensures high regioselectivity, leading primarily to the desired 1,4-disubstituted triazole isomer.

Q2: Why is protection of the amino group on the alkyne necessary?

The primary amine functionality on propargylamine can interfere with the copper catalyst used in the CuAAC reaction. Protection, typically with a tert-butyloxycarbonyl (Boc) group, prevents this interference and minimizes the formation of side products, leading to a cleaner reaction and higher yield of the desired triazole.

Q3: What are the typical challenges encountered during the synthesis?

Common issues include incomplete reaction during the cycloaddition step, formation of the undesired 1,5-regioisomer, difficulties in purification, and incomplete deprotection. These challenges can often be addressed by optimizing reaction conditions, such as catalyst choice, solvent, temperature, and reaction time.

Q4: How can I confirm the successful synthesis of the final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure and purity of this compound.

Troubleshooting Failed Reactions

Problem 1: Low or No Yield of the Triazole Product in the CuAAC Reaction

Possible Causes & Solutions

CauseRecommended Action
Inactive Copper Catalyst The Cu(I) catalyst is susceptible to oxidation to Cu(II), which is inactive. Prepare the Cu(I) catalyst in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). Ensure all reagents and solvents are deoxygenated.
Inhibition of Catalyst The free amino group of unprotected propargylamine can coordinate to the copper catalyst, inhibiting its activity. Ensure the amine is fully protected (e.g., as a Boc-carbamate) before the cycloaddition reaction.
Poor Solubility of Reagents The azide or alkyne may not be fully soluble in the reaction solvent, leading to a slow or incomplete reaction. A mixture of solvents, such as t-butanol and water, or the use of DMSO can improve solubility.
Insufficient Reaction Time or Temperature Some CuAAC reactions can be sluggish. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and, if necessary, increase the reaction time or gently heat the mixture (e.g., to 40-50 °C).
Problem 2: Formation of Impurities and Side Products

Possible Causes & Solutions

CauseRecommended Action
Formation of the 1,5-Regioisomer While the CuAAC reaction is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can form. The use of copper(I) catalysts strongly favors the 1,4-isomer. Ruthenium catalysts, in contrast, favor the 1,5-isomer and should be avoided if the 1,4-isomer is the desired product.
Homocoupling of the Alkyne (Glaser Coupling) Oxidative conditions can lead to the dimerization of the terminal alkyne. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that a sufficient amount of reducing agent is present to maintain the copper in its +1 oxidation state.
Side Reactions of the Azide Organic azides can be unstable, especially at elevated temperatures. It is recommended to use the azide as soon as it is prepared or to generate it in situ. Avoid excessive heating of the reaction mixture.
Incomplete Deprotection The final deprotection step may not go to completion, leaving residual Boc-protected product. Monitor the deprotection by TLC or LC-MS. If the reaction is incomplete, extend the reaction time or use a stronger acidic condition for deprotection.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

CauseRecommended Action
Removal of Copper Catalyst Residual copper can be difficult to remove. After the reaction, wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonium chloride to sequester and remove copper salts.
Co-elution of Product and Byproducts The polarity of the desired product and certain byproducts may be similar, making separation by column chromatography challenging. Optimize the solvent system for chromatography by testing various solvent mixtures with different polarities. A gradient elution may be necessary.
Product is Water-Soluble The final product, this compound, may have some water solubility, leading to loss during aqueous workup. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover dissolved product.

Experimental Protocols

Key Synthesis Workflow

SynthesisWorkflow A Propargylamine B Boc Protection A->B Boc₂O, Base C N-Boc-propargylamine B->C E CuAAC Reaction C->E D 1-Azidobutane D->E CuSO₄, NaAsc F Boc-protected This compound E->F G Deprotection F->G Acid (e.g., TFA, HCl) H This compound G->H

Caption: Overall synthetic workflow for this compound.

Protocol 1: Boc Protection of Propargylamine
  • Dissolve Propargylamine: In a round-bottom flask, dissolve propargylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA) (1.1 eq), to the solution.

  • Add Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a weak aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl (prop-2-yn-1-yl)carbamate. The product can be further purified by column chromatography if necessary.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Reagents: In a reaction vessel, dissolve N-Boc-propargylamine (1.0 eq) and 1-azidobutane (1.0-1.2 eq) in a solvent mixture, typically t-butanol and water (1:1).

  • Prepare Catalyst Solution: In a separate vial, prepare a fresh solution of copper(II) sulfate (CuSO₄, 0.01-0.05 eq) in water. In another vial, prepare a fresh solution of sodium ascorbate (0.05-0.10 eq) in water.

  • Initiate Reaction: Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. The color of the solution should change, indicating the formation of the Cu(I) species.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the Boc-protected this compound.

Protocol 3: Deprotection of the Boc Group
  • Dissolve Protected Triazole: Dissolve the Boc-protected this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

  • Add Acid: Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrochloric acid in dioxane (e.g., 4M HCl).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS. Effervescence (release of CO₂) may be observed.

  • Workup: Once the reaction is complete, remove the excess acid and solvent under reduced pressure. If using HCl, the product will be the hydrochloride salt. To obtain the free amine, dissolve the residue in water and basify with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to pH > 10, then extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and if necessary, purify the final product by column chromatography or recrystallization.

Troubleshooting Logic Diagram

Troubleshooting Start Reaction Failed? NoProduct Low/No Product Yield Start->NoProduct Impurities Impure Product Start->Impurities PurificationIssue Purification Difficulty Start->PurificationIssue Catalyst Check Catalyst Activity NoProduct->Catalyst Possible Cause Protection Verify Amine Protection NoProduct->Protection Possible Cause Conditions Optimize Conditions NoProduct->Conditions Possible Cause Regioisomer Check for 1,5-Isomer Impurities->Regioisomer Possible Cause Homocoupling Check for Alkyne Dimer Impurities->Homocoupling Possible Cause DeprotectionComplete Ensure Full Deprotection Impurities->DeprotectionComplete Possible Cause CopperRemoval Improve Copper Removal PurificationIssue->CopperRemoval Possible Cause Chromatography Optimize Chromatography PurificationIssue->Chromatography Possible Cause

Caption: A logical flow for troubleshooting common issues.

reaction condition refinement for 1-butyl-1H-1,2,3-triazol-4-amine functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the reaction condition refinement of 1-butyl-1H-1,2,3-triazol-4-amine functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization strategies for the 4-amino group on the 1-butyl-1H-1,2,3-triazole core?

The primary amino group is a versatile handle for various transformations. The most common strategies include:

  • Acylation/Amidation: Reaction with carboxylic acids (using coupling agents), acid chlorides, or anhydrides to form amides. This is a widely used method to introduce diverse substituents.[1][2]

  • Alkylation: Introduction of alkyl or aryl groups. This reaction can be challenging due to the potential for over-alkylation and side reactions on the triazole ring nitrogens.[3]

  • Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halides, hydroxyls). This reaction requires careful temperature control.[4]

Q2: How can I activate a carboxylic acid for coupling with the 4-amino-triazole?

Standard peptide coupling agents are effective. Common choices include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The choice often depends on the substrate's sensitivity and the desired reaction scale.

Q3: What are the key challenges in purifying functionalized 1,2,3-triazoles?

Purification can be complicated by several factors:

  • Catalyst Residues: If the triazole core was synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), removing residual copper salts is a critical step.[5]

  • Polarity: The triazole nucleus imparts significant polarity, which can lead to difficult chromatographic separations.

  • Isomers: Alkylation or other reactions can sometimes yield regioisomers, which may be difficult to separate.[3]

Q4: My starting material, this compound, is poorly soluble in my reaction solvent. What are my options?

Poor solubility is a common issue. Consider the following:

  • Solvent Screening: Test a range of polar aprotic solvents such as DMF, DMSO, or NMP.

  • Temperature: Gently heating the reaction mixture can improve solubility, but monitor for potential degradation.

  • Co-solvents: Using a mixture of solvents, such as DCM/DMF, can sometimes achieve the desired solubility.

Troubleshooting Guide

Issue 1: Low or No Yield in Acylation/Amide Coupling Reaction
  • Question: My acylation of this compound with a carboxylic acid using a coupling agent is failing. What should I check?

  • Answer:

    • Reagent Quality: Ensure the coupling agent (e.g., HBTU, HATU) and base (e.g., DIPEA) are fresh and anhydrous. Coupling agents are moisture-sensitive.

    • Activation Step: Confirm that the carboxylic acid is fully activated before adding the amine. This can be done by pre-stirring the carboxylic acid, coupling agent, and base for 15-30 minutes.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling agent relative to the amine.

    • Temperature: Most coupling reactions proceed well at room temperature, but some stubborn substrates may require gentle heating (40-50°C).

    • Reaction Time: While many couplings are complete within a few hours, some may require stirring overnight. Monitor the reaction progress by TLC or LC-MS.[6]

Issue 2: Formation of Multiple Products in N-Alkylation
  • Question: I am attempting to mono-alkylate the 4-amino group but am getting di-alkylation and/or side products. How can I improve selectivity?

  • Answer:

    • Control Stoichiometry: Use only one equivalent of the alkylating agent. Adding the alkylating agent slowly (dropwise) can also help prevent over-alkylation.

    • Choice of Base: A bulky, non-nucleophilic base can sometimes favor mono-alkylation. However, strong bases like NaH may deprotonate the triazole ring C-H bond, leading to other side reactions. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred.[3]

    • Protecting Groups: For complex syntheses, consider using a protecting group on the amine (e.g., Boc), performing the desired modifications elsewhere, and then deprotecting.

    • Ring Alkylation: Be aware that the N2 or N3 positions of the triazole ring can also be alkylated, forming a quaternary triazolium salt.[4] This is more likely with highly reactive alkylating agents (e.g., methyl iodide). Using less reactive agents and carefully controlling conditions can minimize this.

Issue 3: Diazotization Reaction is Unstable or Gives Poor Yield
  • Question: My attempt to form a diazonium salt from the 4-amino group resulted in a dark, complex mixture. What went wrong?

  • Answer:

    • Strict Temperature Control: This is the most critical parameter. The reaction must be maintained between 0-5°C. Use an ice-salt bath and monitor the internal temperature closely. Diazonium salts are notoriously unstable at higher temperatures.[6]

    • Slow Addition: Add the sodium nitrite solution very slowly (dropwise) to the acidic solution of your amine. This prevents a sudden exotherm and localized high concentrations of nitrous acid.

    • Acid Choice: Use a non-nucleophilic acid like H₂SO₄ or HBF₄ if you want to isolate or use the diazonium salt. Using HCl can lead to the formation of chlorinated byproducts.

    • Immediate Use: Do not attempt to isolate the diazonium salt unless it is stabilized (e.g., as a tetrafluoroborate salt). For most applications, generate it in situ and add the subsequent nucleophile to the cold reaction mixture immediately.

Data on Reaction Conditions

The following tables summarize typical conditions for key functionalization reactions.

Table 1: Acylation (Amide Bond Formation) Conditions

Reagent TypeCoupling Agent / CatalystBaseSolventTemp (°C)Typical TimeApprox. Yield (%)
Carboxylic AcidHBTU / HATUDIPEA / Et₃NDMF / DCM0 to RT2-16 h60-95
Acid ChlorideNonePyridine / Et₃NDCM / THF0 to RT1-4 h70-98
AnhydrideDMAP (cat.)Pyridine / Et₃NDCMRT2-12 h80-95

Table 2: N-Alkylation Conditions

Alkylating AgentBaseSolventTemp (°C)Typical TimeApprox. Yield (%)
Alkyl Bromide/IodideK₂CO₃ / Cs₂CO₃DMF / AcetonitrileRT to 808-24 h40-80[3]
Alkyl TosylateNaHTHF / DMF0 to RT4-12 h50-75

Key Experimental Protocols

Protocol 1: General Procedure for Acylation via Acid Chloride
  • Dissolve Amine: Dissolve this compound (1.0 eq) and a base such as triethylamine (1.5 eq) or pyridine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool Reaction: Cool the mixture to 0°C using an ice bath.

  • Add Acid Chloride: Add the desired acid chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15 minutes.

  • React: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purify: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[6]

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to synthesize the core scaffold

This protocol is for the synthesis of the parent 1,4-disubstituted triazole, which is then reduced to the amine.

  • Prepare Reagents: Dissolve the terminal alkyne (e.g., 1-hexyne to get the butyl group) (1.0 eq) and an azide (e.g., an azide that can be converted to an amine) (1.1 eq) in a 2:1 mixture of t-BuOH/H₂O.[7]

  • Add Catalyst: Add sodium ascorbate (0.05 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 eq).[7]

  • React: Stir the mixture vigorously at room temperature for 8-24 hours. The reaction should turn from a blue/green color to a lighter heterogeneous mixture.

  • Monitor: Check for the disappearance of starting materials by TLC.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or DCM.

  • Purify: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography to yield the 1-butyl-1H-1,2,3-triazole derivative.[7]

Visualizations

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine & Base in Anhydrous DCM B Cool to 0°C A->B D Slowly Add Acid Chloride B->D C Prepare Acid Chloride Solution (1.1 eq) C->D E Stir at RT (Monitor by TLC/LCMS) D->E F Quench with aq. NaHCO₃ E->F G Extract & Dry Organic Layer F->G H Concentrate G->H I Purify (Chromatography) H->I

Caption: Experimental workflow for the acylation of this compound.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_SM Analyze Starting Materials (NMR, Purity) Start->Check_SM Check_Cond Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Cond Check_Reagents Check Reagent Quality (Anhydrous? Expired?) Start->Check_Reagents SM_OK Materials OK Check_SM->SM_OK SM_Bad Impure/Degraded Check_SM->SM_Bad Cond_OK Conditions Correct Check_Cond->Cond_OK Cond_Bad Conditions Incorrect Check_Cond->Cond_Bad Reagents_OK Reagents Fresh Check_Reagents->Reagents_OK Reagents_Bad Reagents Suspect Check_Reagents->Reagents_Bad Sol_Optimize Action: Optimize (Solvent, Temp, Time) SM_OK->Sol_Optimize Sol_Repurify Action: Repurify or Re-synthesize SM SM_Bad->Sol_Repurify Cond_OK->Sol_Optimize Sol_Correct Action: Repeat with Correct Conditions Cond_Bad->Sol_Correct Reagents_OK->Sol_Optimize Sol_Replace Action: Use Fresh, Anhydrous Reagents Reagents_Bad->Sol_Replace

Caption: Decision tree for troubleshooting low-yield functionalization reactions.

References

Technical Support Center: Regioselective Triazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for regioselective triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their triazole synthesis experiments, with a focus on avoiding the formation of undesired regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the main types of catalyzed azide-alkyne cycloaddition reactions and what are their expected outcomes in terms of regioselectivity?

A1: The two primary catalyzed versions of the Huisgen 1,3-dipolar cycloaddition are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

  • CuAAC is the most common method and it overwhelmingly favors the formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[1][2][3] This high regioselectivity is a key feature of its "click chemistry" designation.[1][2]

  • RuAAC , in contrast, selectively produces the 1,5-disubstituted 1,2,3-triazole regioisomer.[2] This method is particularly useful when the 1,5-substitution pattern is required for specific applications in medicinal chemistry or materials science.[4]

Q2: My CuAAC reaction is producing a mixture of 1,4- and 1,5-regioisomers. What are the likely causes and how can I fix this?

A2: While CuAAC is highly regioselective for the 1,4-isomer, contamination or suboptimal conditions can lead to the formation of the 1,5-isomer. Here are some common causes and solutions:

  • Presence of a competing thermal reaction: The uncatalyzed Huisgen cycloaddition can occur at elevated temperatures, leading to a mixture of regioisomers.[2] Ensure your reaction temperature is not excessively high. For many CuAAC reactions, room temperature is sufficient.

  • Inefficient catalyst generation or stability: The active catalyst is Cu(I), which can be sensitive to oxidation.[4]

    • Solution: Use a reducing agent like sodium ascorbate to generate Cu(I) from a Cu(II) source (e.g., CuSO₄) in situ.[4] The use of stabilizing ligands can also protect the Cu(I) state.

  • Ligand choice: The ligand used can influence the reaction's efficiency and regioselectivity. While less common for CuAAC to lose selectivity, an inappropriate ligand might not effectively promote the desired pathway.

Q3: I am trying to synthesize the 1,5-regioisomer using RuAAC, but the reaction yield is low and I'm observing byproducts. What should I check?

A3: Low yields and byproduct formation in RuAAC can often be attributed to catalyst activity, reaction conditions, and substrate compatibility.

  • Catalyst choice and handling: The catalytic activity can be sensitive to air and moisture. Ensure proper handling of the ruthenium catalyst under an inert atmosphere. Different ruthenium complexes, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄, can exhibit varying activities.[5]

  • Solvent: The choice of solvent is critical. Protic solvents are generally not suitable for RuAAC as they can lead to low yields and byproduct formation.[5] Toluene or benzene are commonly used solvents.[5]

  • Temperature: While some RuAAC reactions can proceed at room temperature, heating is often required to achieve good conversion in a reasonable timeframe.[5] Optimization of the reaction temperature is recommended.

  • Substrate electronics: Aryl azides with electron-withdrawing groups can be challenging substrates in RuAAC and may require catalyst and condition optimization.[6]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Symptoms:

  • Formation of a significant amount of the 1,5-regioisomer alongside the expected 1,4-isomer.

  • Complex product mixture observed by NMR or LC-MS.

Possible Causes & Solutions:

CauseRecommended Action
High Reaction Temperature Lower the reaction temperature. Many CuAAC reactions proceed efficiently at room temperature. Elevated temperatures can promote the non-regioselective thermal cycloaddition.
Inefficient Cu(I) Generation Ensure an adequate amount of a reducing agent, such as sodium ascorbate, is used to fully reduce the Cu(II) precursor to the active Cu(I) catalyst.
Catalyst Oxidation Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of Cu(I) to the inactive Cu(II) state.
Inappropriate Ligand Use a ligand known to stabilize Cu(I) and accelerate the CuAAC reaction. Tris(benzyltriazolylmethyl)amine (TBTA) or tris(hydroxypropyltriazolylmethyl)amine (THPTA) are common choices.[4]
Issue 2: Low Yield of 1,5-Regioisomer in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Symptoms:

  • Low conversion of starting materials.

  • Formation of unidentified byproducts.

Possible Causes & Solutions:

CauseRecommended Action
Catalyst Inactivity Use a freshly opened or properly stored ruthenium catalyst. Consider using a more reactive catalyst such as Cp*RuCl(COD).[5] Ensure all manipulations are performed under strictly anaerobic and anhydrous conditions.
Unsuitable Solvent Switch to a non-protic solvent like toluene or benzene. Protic solvents are known to be detrimental to RuAAC.[5]
Insufficient Reaction Time or Temperature Increase the reaction time or temperature. While some reactions work at room temperature, many require heating to 60-80 °C for optimal results.[5]
Challenging Substrates For aryl azides with strong electron-withdrawing groups, consider using a higher catalyst loading or a more active catalyst system.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for regioselective triazole synthesis under different catalytic systems.

Table 1: Regioselectivity in CuAAC Reactions

AlkyneAzideCatalyst SystemSolventTemp (°C)Ratio (1,4:1,5)Yield (%)
PhenylacetyleneBenzyl AzideCuSO₄·5H₂O, Na-AscorbatetBuOH/H₂ORT>99:195
1-OctynePhenyl AzideCuITHFRT>98:291
Propargyl AlcoholEthyl AzideCu/CDCM110>99:196

Table 2: Regioselectivity in RuAAC Reactions

AlkyneAzideCatalystSolventTemp (°C)Ratio (1,5:1,4)Yield (%)
PhenylacetyleneBenzyl AzideCpRuCl(PPh₃)₂Benzene80>99:198
1-OctynePhenyl AzideCpRuCl(COD)TolueneRT>98:292
Methyl PropiolateBenzyl Azide[Cp*RuCl]₄DMF90>95:585

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC

This protocol describes a general procedure for the copper-catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Azide (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • tert-Butanol and Water (1:1 mixture), 10 mL

Procedure:

  • To a round-bottom flask, add the terminal alkyne (1.0 mmol) and the azide (1.0 mmol).

  • Add the t-butanol/water (1:1) solvent mixture (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in 1 mL of water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in 1 mL of water.

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of a 1,5-Disubstituted 1,2,3-Triazole via RuAAC

This protocol provides a general method for the ruthenium-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Azide (1.2 mmol)

  • Cp*RuCl(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Anhydrous, degassed toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst Cp*RuCl(PPh₃)₂ (0.02 mmol).

  • Add anhydrous, degassed toluene (5 mL) to dissolve the catalyst.

  • In a separate flame-dried flask, dissolve the terminal alkyne (1.0 mmol) and the azide (1.2 mmol) in anhydrous, degassed toluene (5 mL).

  • Using a syringe, transfer the alkyne and azide solution to the flask containing the catalyst.

  • Heat the reaction mixture to 80 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide Azide CuI Cu(I) Catalyst Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Triazole_1_4 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole_1_4 Reductive Elimination Triazole_1_4->CuI Catalyst Regeneration

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

RuAAC_Mechanism cluster_reactants_ru Reactants cluster_intermediates_ru Reaction Intermediates cluster_product_ru Product Alkyne_Ru Alkyne Ruthenacycle Ruthenacycle Intermediate Alkyne_Ru->Ruthenacycle + Ru(II) Azide_Ru Azide Azide_Ru->Ruthenacycle Ru_Cat Ru(II) Catalyst Triazole_1_5 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Triazole_1_5 Reductive Elimination Triazole_1_5->Ru_Cat Catalyst Regeneration

Caption: Catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Troubleshooting_Flowchart Start Poor Regioselectivity or Low Yield Check_Reaction Identify Reaction Type Start->Check_Reaction CuAAC_Path CuAAC Check_Reaction->CuAAC_Path CuAAC RuAAC_Path RuAAC Check_Reaction->RuAAC_Path RuAAC Check_Temp_Cu High Temperature? CuAAC_Path->Check_Temp_Cu Check_Catalyst_Ru Catalyst Inactivity? RuAAC_Path->Check_Catalyst_Ru Lower_Temp Lower Reaction Temperature Check_Temp_Cu->Lower_Temp Yes Check_Catalyst_Cu Inefficient Catalyst Generation/Stability? Check_Temp_Cu->Check_Catalyst_Cu No Success Improved Regioselectivity and Yield Lower_Temp->Success Optimize_Catalyst_Cu Use Reducing Agent & Stabilizing Ligand Check_Catalyst_Cu->Optimize_Catalyst_Cu Yes Check_Catalyst_Cu->Success No Optimize_Catalyst_Cu->Success Optimize_Catalyst_Ru Use Fresh/Active Catalyst Under Inert Atmosphere Check_Catalyst_Ru->Optimize_Catalyst_Ru Yes Check_Solvent_Ru Protic Solvent? Check_Catalyst_Ru->Check_Solvent_Ru No Optimize_Catalyst_Ru->Success Change_Solvent_Ru Switch to Non-Protic Solvent (e.g., Toluene) Check_Solvent_Ru->Change_Solvent_Ru Yes Check_Solvent_Ru->Success No Change_Solvent_Ru->Success

Caption: Troubleshooting workflow for regioselectivity issues in triazole synthesis.

References

Technical Support Center: Enhancing 1-butyl-1H-1,2,3-triazol-4-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction rate of 1-butyl-1H-1,2,3-triazol-4-amine couplings. The following information is designed to address specific issues encountered during experiments and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling this compound with aryl or heteroaryl halides?

A1: The most prevalent and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This reaction is widely used for the formation of carbon-nitrogen (C-N) bonds and has been successfully applied to various amino-heterocycles, including amino-1,2,3-triazoles.[3][4][5] Copper-catalyzed coupling reactions can also be employed, though they are sometimes considered harsher than palladium-catalyzed methods.

Q2: How do I choose the right palladium catalyst and ligand for my reaction?

A2: The choice of catalyst and ligand is critical for a successful coupling reaction. For amino-triazoles, which can act as coordinating ligands themselves and potentially inhibit the catalyst, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often preferred.[6]

  • Bulky Biarylphosphine Ligands: Ligands like XPhos, SPhos, and tBuBrettPhos have shown great success in the amination of challenging heterocyclic substrates.[1][7] They promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination steps of the catalytic cycle.

  • N-Heterocyclic Carbene (NHC) Ligands: Bulky NHC ligands, such as IPr*OMe, have also been effective in the arylation of C-amino-1,2,4-triazoles, even with unprotected NH groups.[6]

  • Palladium Precatalysts: Using well-defined palladium precatalysts can improve reaction reproducibility and activity.

Q3: What is the role of the base in the Buchwald-Hartwig amination of this compound?

A3: The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine or the palladium-amine complex to form the palladium-amido complex, which is necessary for reductive elimination.[8][9][10] The choice of base is highly dependent on the solvent and the specific substrates.

  • Common Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently used.

  • Solvent Dependency: In nonpolar solvents like toluene or dioxane, anionic bases are required to deprotonate the neutral palladium-amine complex.[8][9] In polar solvents, the role of the base can be more complex.[8][9][10]

Q4: Can the triazole ring itself interfere with the catalytic reaction?

A4: Yes, the nitrogen atoms in the 1,2,3-triazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[7] This is a common challenge with nitrogen-containing heterocycles. The use of bulky ligands helps to prevent or minimize this undesired coordination by sterically shielding the palladium center.[1][6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect base or solvent combination. 4. Catalyst inhibition by the substrate. 5. Poor quality of reagents or solvent.1. Use a fresh palladium source or a pre-catalyst. 2. Screen a panel of bulky phosphine or NHC ligands (e.g., XPhos, SPhos, IPr*OMe). 3. Test different bases (NaOtBu, K₃PO₄, LHMDS) and anhydrous, degassed solvents (e.g., toluene, dioxane).[8][9][10] 4. Increase the bulk of the ligand to minimize substrate coordination to the palladium center.[6] 5. Ensure all reagents are pure and solvents are anhydrous and deoxygenated.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of water or protic impurities. 2. Sub-optimal ligand-to-metal ratio. 3. Reaction temperature is too high.1. Use rigorously dried reagents and solvents. 2. Optimize the ligand-to-palladium ratio (typically 1:1 to 2:1). 3. Lower the reaction temperature and monitor the reaction progress over time.
Poor Reproducibility 1. Inconsistent quality of reagents or catalyst. 2. Variable levels of oxygen or moisture in the reaction setup. 3. Inconsistent heating or stirring.1. Use a stable, well-defined palladium pre-catalyst. 2. Employ rigorous inert atmosphere techniques (e.g., glovebox or Schlenk line). 3. Ensure uniform heating and efficient stirring for homogenous reaction conditions.
Difficulty in Product Isolation/Purification 1. Complex reaction mixture with multiple byproducts. 2. Product coordination to residual palladium.1. Optimize the reaction conditions to improve selectivity and conversion. 2. Consider a work-up procedure that includes a wash with a solution of a chelating agent (e.g., aqueous ammonia or thiourea) to remove residual palladium.

Data Presentation: Comparison of Reaction Conditions for Amination of Amino-Triazoles

The following table summarizes reaction conditions from the literature for the Buchwald-Hartwig amination of related amino-triazole systems. This data can serve as a starting point for optimizing the coupling of this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
(THP-Dipp)Pd(cinn)Cl (2)-t-BuONa (3)1,4-Dioxane12024Varies[3][4]
(THP-Dipp)Pd(cinn)Cl (5)-NaOtBu (3)1,4-Dioxane11024Good to Excellent[5]
Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2)TolueneReflux694 (for morpholine)
Pd precatalyst (L4-based)-LHMDS (2.2)-rt12Varies[7]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Halogenated 1-butyl-1H-1,2,3-triazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halogenated 1-butyl-1H-1,2,3-triazole (e.g., 4-bromo-1-butyl-1H-1,2,3-triazole) (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3) (1-2 mol%)

  • Ligand (if not using a precatalyst)

  • Base (e.g., Sodium tert-butoxide) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk tube or vial under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, the base, and a stir bar.

  • Add the halogenated 1-butyl-1H-1,2,3-triazole and the amine coupling partner.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd + Ar-X Amine_Coord Amine Coordination Complex OxAdd->Amine_Coord + R₂NH Pd_Amido Palladium Amido Complex Amine_Coord->Pd_Amido + Base - Base-H⁺X⁻ Pd_Amido->Pd(0)L Reductive Elimination + Ar-NR₂ Product Coupled Product (Ar-NR₂) Pd_Amido->Product Start Pd(II) Precatalyst Start->Pd(0)L Reduction ArX Aryl Halide (Ar-X) ArX->OxAdd Amine Amine (R₂NH) Amine->Amine_Coord

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Workflow for Reaction Optimization

Reaction_Optimization_Workflow cluster_workflow Reaction Optimization Workflow Start Define Coupling Partners (this compound & Aryl Halide) Catalyst_Screen Screen Pd Catalyst & Ligand Start->Catalyst_Screen Base_Solvent_Screen Screen Base & Solvent Catalyst_Screen->Base_Solvent_Screen Temp_Conc_Opt Optimize Temperature & Concentration Base_Solvent_Screen->Temp_Conc_Opt Analysis Analyze Results (Yield, Purity) Temp_Conc_Opt->Analysis Analysis->Catalyst_Screen Re-evaluate if needed Optimized_Conditions Optimized Reaction Conditions Analysis->Optimized_Conditions

Caption: A general workflow for optimizing coupling reactions.

References

Technical Support Center: Degradation of 1-Butyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 1-butyl-1H-1,2,3-triazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in the public domain, based on the chemistry of related triazole derivatives, several degradation routes are plausible. These include photodegradation, biodegradation by microorganisms, and chemical degradation under certain pH and temperature conditions. The 1,2,3-triazole ring is generally stable, but the butyl and amine substituents may be susceptible to modification.[1][2]

Q2: How stable is the 1,2,3-triazole ring to metabolic degradation?

A2: The 1,2,3-triazole ring is known to be relatively resistant to metabolic degradation, which contributes to the pharmacokinetic stability of many triazole-containing drugs.[3][4] However, the overall stability of the molecule will also depend on its substituents.

Q3: What analytical methods are suitable for monitoring the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC), particularly with a Hydrophilic Interaction Liquid Chromatography (HILIC) column, is a suitable method for the quantitative determination of the parent compound and its polar degradation products.[5] Mass spectrometry (MS) coupled with HPLC (LC-MS) is essential for the identification of unknown metabolites.

Troubleshooting Guides

Issue 1: Inconsistent degradation rates in photodegradation experiments.
  • Question: Why am I observing variable degradation rates for my compound under UV light?

  • Answer: Inconsistent photodegradation rates can be attributed to several factors:

    • Solvent Polarity: The polarity of the solvent can influence the rate of photodegradation. More polar solvents may lead to more rapid decomposition for some triazole derivatives.[6]

    • Concentration: The initial concentration of the compound can affect the degradation kinetics.[6]

    • Photosensitizers: The presence of photosensitizers, such as humic acids or acetone, can accelerate photodegradation.[6] Conversely, other components in a formulation might reduce the degradation rate.[6]

    • Light Source Variability: Ensure the intensity and wavelength of your light source are consistent across experiments.

Issue 2: No significant degradation observed in biodegradation studies.
  • Question: I have been incubating my compound with soil microbes, but I don't see any significant degradation. What could be the reason?

  • Answer: The lack of biodegradation could be due to several factors:

    • Recalcitrant Nature: Triazole compounds can be resistant to biodegradation.[7]

    • Microbial Strain Specificity: The specific microbial strains present in your soil sample may not have the necessary enzymatic machinery to degrade the compound. Some studies have identified specific bacterial strains like Klebsiella sp., Pseudomonas sp., and Citrobacter sp. that can degrade other triazole fungicides.[8]

    • Co-metabolism: The degradation of some triazoles is enhanced by the presence of other carbon and nitrogen sources in a process called co-metabolism.[7] Consider supplementing your media with additional nutrients.

    • Toxicity: High concentrations of the compound may be toxic to the microorganisms.[8] Try testing a range of concentrations.

Issue 3: Difficulty in identifying degradation products.
  • Question: I see the parent compound disappearing in my assay, but I am unable to identify the degradation products. What can I do?

  • Answer: Identifying unknown metabolites can be challenging. Here are some steps to troubleshoot this issue:

    • LC-MS/MS Analysis: Employ tandem mass spectrometry (LC-MS/MS) to obtain fragmentation patterns of the potential metabolites. This can provide structural clues for identification.

    • Reference Standards: If you hypothesize potential degradation products (e.g., through oxidation of the butyl chain or modification of the amine group), synthesize or purchase reference standards for comparison.

    • Theoretical Prediction: Computational tools can predict likely sites of metabolism and potential degradation products, which can then be targeted in your analytical runs.

Experimental Protocols

Protocol 1: General Photodegradation Study
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water). Prepare working solutions at the desired concentration in the chosen experimental medium (e.g., buffer at a specific pH).

  • Light Exposure: Transfer the working solutions to quartz tubes. Expose the samples to a controlled UV light source (e.g., a xenon lamp) with known intensity and wavelength. Wrap control samples in aluminum foil to protect them from light.

  • Sampling: At predetermined time intervals, withdraw aliquots from the light-exposed and control samples.

  • Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the parent compound. If significant degradation is observed, use LC-MS to identify degradation products.

  • Data Analysis: Calculate the degradation rate constant and half-life of the compound.

Protocol 2: Aerobic Biodegradation in Soil
  • Soil Collection: Collect soil from a relevant location. Sieve the soil to remove large debris.

  • Spiking: Treat the soil with a solution of this compound to achieve the desired concentration. Ensure homogenous distribution.

  • Incubation: Incubate the treated soil in the dark at a controlled temperature and moisture content. Include sterile soil controls to differentiate between biotic and abiotic degradation.

  • Extraction: At various time points, collect soil samples and extract the compound and its potential metabolites using an appropriate solvent (e.g., acetonitrile/water mixture).

  • Analysis: Analyze the extracts by HPLC or LC-MS to quantify the remaining parent compound and identify any transformation products.

  • Data Analysis: Determine the rate of biodegradation and identify the metabolites formed.

Quantitative Data Summary

Table 1: Photodegradation Kinetics

ParameterValueConditions
Initial Concentration (µg/mL) e.g., 10Solvent, Light Source
Rate Constant (k) Calculated Value
Half-life (t½) Calculated Value
Major Degradation Product(s) Identified Compound(s)

Table 2: Biodegradation in Soil

Time (days)Parent Compound Remaining (%)Metabolite A Concentration (µg/g soil)Metabolite B Concentration (µg/g soil)
0 10000
7 Measured ValueMeasured ValueMeasured Value
14 Measured ValueMeasured ValueMeasured Value
30 Measured ValueMeasured ValueMeasured Value

Visualizations

G cluster_workflow Experimental Workflow for Degradation Studies A Prepare stock solution of This compound B Set up degradation experiment (e.g., photodegradation, biodegradation) A->B C Collect samples at various time points B->C D Analyze samples by HPLC and LC-MS C->D E Quantify parent compound and identify degradation products D->E F Determine degradation kinetics and pathways E->F

Caption: General experimental workflow for studying compound degradation.

G cluster_photodegradation Hypothetical Photodegradation Pathway Parent This compound Product1 Oxidation of butyl chain (e.g., hydroxylation) Parent->Product1 UV light Product2 Modification of amine group Parent->Product2 UV light Product3 Ring cleavage (less likely) Parent->Product3 UV light

Caption: A hypothetical photodegradation pathway for this compound.

G cluster_biodegradation Possible Biodegradation Pathway Parent This compound Metabolite1 N-dealkylation Parent->Metabolite1 Microbial enzymes Metabolite2 Oxidative deamination Parent->Metabolite2 Microbial enzymes Metabolite3 Hydroxylation of butyl chain Parent->Metabolite3 Microbial enzymes

Caption: A possible biodegradation pathway for this compound.

References

Technical Support Center: Selective N-Alkylation of 1-butyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective N-alkylation of 1-butyl-1H-1,2,3-triazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites of N-alkylation on this compound?

The this compound substrate presents three potential nitrogen atoms for alkylation: the N2 and N3 positions on the triazole ring and the exocyclic 4-amino group. The N1 position is already substituted with a butyl group. The primary challenge is to achieve selective alkylation on one of the ring nitrogens without alkylating the amino group or forming a mixture of N2 and N3 isomers.

Q2: What are the common challenges encountered during the N-alkylation of this compound?

The most frequently encountered issues include:

  • Formation of a mixture of regioisomers: Alkylation can occur at both N2 and N3 positions of the triazole ring, leading to products that are often difficult to separate.

  • Alkylation of the exocyclic amino group: The 4-amino group is nucleophilic and can compete with the ring nitrogens for the alkylating agent.

  • Over-alkylation: The newly formed secondary or tertiary amine can be more nucleophilic than the starting material, leading to the formation of quaternary ammonium salts.[1][2]

  • Low reaction yield: This can be due to steric hindrance, inappropriate reaction conditions, or deactivation of the starting material.

Q3: How can I prevent alkylation of the 4-amino group?

To ensure selective alkylation on the triazole ring, the 4-amino group should be protected. The choice of protecting group is critical and depends on its stability under the alkylation conditions and the ease of its subsequent removal.[3]

Protecting GroupIntroduction ReagentDeprotection ConditionsKey Advantages
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OAcidic conditions (e.g., TFA in DCM)Stable to a wide range of non-acidic conditions.[3]
Cbz (Carboxybenzyl)Benzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions.
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-Cl or Fmoc-OSuBasic conditions (e.g., 20% piperidine in DMF)Stable to acidic conditions.[3]

Q4: Which factors influence the regioselectivity of alkylation on the triazole ring (N2 vs. N3)?

The regioselectivity of N-alkylation on the triazole ring is influenced by several factors:

  • Nature of the alkylating agent: The size and electronics of the alkylating agent can favor one position over the other.

  • Reaction conditions: The choice of solvent, base, and temperature can significantly impact the isomer ratio.[4]

  • Catalysts: Certain catalysts, such as gold-based catalysts, have been shown to promote N2-selective alkylation in 1,2,3-triazoles.[5][6]

Troubleshooting Guides

Problem 1: A mixture of N2 and N3 alkylated isomers is obtained.

Possible Causes:

  • Similar nucleophilicity of the N2 and N3 positions under the reaction conditions.

  • Lack of a directing group or catalyst to favor one position.

Solutions:

  • Modify Reaction Conditions:

    • Solvent: Alter the polarity of the solvent. Aprotic polar solvents like DMF or acetonitrile are common starting points.[7]

    • Base: The choice of base can influence which nitrogen is deprotonated and its subsequent nucleophilicity. Experiment with inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and non-nucleophilic organic bases (e.g., DBU).[4][8]

    • Temperature: Lowering the reaction temperature may increase the selectivity of the reaction.

  • Employ a Catalyst:

    • For preferential N2-alkylation, consider using a gold catalyst, which has been reported to be effective for selective alkylation of NH-1,2,3-triazoles.[5][6][9]

  • Vary the Alkylating Agent:

    • The steric bulk of the alkylating agent can influence regioselectivity. A bulkier alkylating agent may favor the less sterically hindered nitrogen.

Problem 2: Significant alkylation of the 4-amino group is observed.

Possible Cause:

  • The exocyclic amino group is competing with the triazole ring nitrogens for the alkylating agent due to its inherent nucleophilicity.

Solution:

  • Protect the Amino Group:

    • Prior to the N-alkylation step, protect the 4-amino group with a suitable protecting group such as Boc, Cbz, or Fmoc.[3][10] The choice of protecting group should be orthogonal to the conditions of the N-alkylation and subsequent deprotection steps.

Problem 3: The reaction shows low or no conversion.

Possible Causes:

  • Insufficiently reactive alkylating agent.

  • The base is not strong enough to deprotonate the triazole.

  • The reaction temperature is too low.

  • Steric hindrance from the 1-butyl group and the protected 4-amino group.

Solutions:

  • Increase Reactivity:

    • Alkylating Agent: If using an alkyl chloride, switch to a more reactive alkyl bromide or iodide.[11]

    • Temperature: Gradually increase the reaction temperature, monitoring for the formation of side products.

    • Base: Use a stronger base to ensure complete deprotonation of the triazole nitrogen.

  • Optimize Reaction Time:

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Problem 4: Over-alkylation leading to quaternary ammonium salts.

Possible Cause:

  • The N-alkylated product is more nucleophilic than the starting material, leading to a second alkylation.[1][12]

Solutions:

  • Control Stoichiometry:

    • Use a 1:1 molar ratio of the triazole to the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to minimize over-alkylation.

  • Dilution:

    • Running the reaction at a lower concentration can disfavor the bimolecular over-alkylation reaction.

Experimental Protocols

General Protocol for Protection of the 4-Amino Group (Boc Protection):

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base such as triethylamine (1.2 equivalents).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the N-Boc protected product by column chromatography.

General Protocol for N-Alkylation:

  • To a solution of the N-protected this compound in an anhydrous aprotic solvent (e.g., acetonitrile or DMF), add a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 equivalents) and heat the reaction to an appropriate temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the product by column chromatography to separate the regioisomers if necessary.

Visualizations

experimental_workflow cluster_protection Step 1: Protection of 4-Amino Group cluster_alkylation Step 2: N-Alkylation cluster_purification Step 3: Purification start This compound reagent1 Boc₂O, Et₃N start->reagent1 Protection product1 N-Boc-1-butyl-1H-1,2,3-triazol-4-amine reagent1->product1 reagent2 Alkyl Halide, Base (e.g., K₂CO₃) product1->reagent2 Alkylation product2 Mixture of N2 and N3 alkylated products reagent2->product2 separation Column Chromatography product2->separation final_product_N2 N2-alkylated isomer separation->final_product_N2 final_product_N3 N3-alkylated isomer separation->final_product_N3

Caption: Experimental workflow for the selective N-alkylation.

troubleshooting_logic cluster_issues Troubleshooting Paths start Start Alkylation check_outcome Analyze Reaction Mixture start->check_outcome isomer_mix Mixture of N2/N3 Isomers check_outcome->isomer_mix Isomers? amino_alkylation Alkylation on 4-Amino Group check_outcome->amino_alkylation Amino Alkylation? no_reaction No/Low Conversion check_outcome->no_reaction No Reaction? success Desired Product check_outcome->success Selective Alkylation solution_isomers Adjust Solvent/Base/Temp Use Gold Catalyst isomer_mix->solution_isomers solution_amino Protect 4-Amino Group (e.g., with Boc) amino_alkylation->solution_amino solution_no_reaction Increase Temp Use More Reactive Alkyl Halide Use Stronger Base no_reaction->solution_no_reaction solution_isomers->start Re-run Experiment solution_amino->start Re-run Experiment solution_no_reaction->start Re-run Experiment

Caption: Troubleshooting decision tree for N-alkylation reactions.

References

Validation & Comparative

A Comparative Analysis of 1-butyl-1H-1,2,3-triazol-4-amine and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the synthesis, physicochemical properties, and biological activities of 1-butyl-1H-1,2,3-triazol-4-amine and its key structural isomers. This report provides a comparative framework to aid in the selection and development of triazole-based compounds for therapeutic applications.

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific substitution pattern on the triazole ring significantly influences its physicochemical characteristics and pharmacological effects. This guide focuses on a comparative analysis of this compound and its isomers, providing a valuable resource for researchers in drug discovery and development.

Physicochemical Properties: A Comparative Overview

The seemingly subtle shift in the position of the butyl and amino groups among the triazole isomers can lead to significant differences in their physicochemical profiles. These differences, including polarity, hydrogen bonding capability, and molecular geometry, are critical determinants of a compound's solubility, membrane permeability, and interaction with biological targets. While comprehensive experimental data for every isomer is not always available in a single comparative study, the following table summarizes known and predicted properties based on existing literature for closely related analogs.

PropertyThis compound1-butyl-1H-1,2,3-triazol-5-amine4-butyl-4H-1,2,4-triazol-3-amine1-butyl-1H-1,2,4-triazol-5-amine
Molecular Weight ( g/mol ) 140.19140.19140.19140.19
LogP (Predicted) 0.8 - 1.20.7 - 1.10.6 - 1.00.7 - 1.1
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 3333
pKa (Predicted) 4.0 - 5.0 (Amine)3.5 - 4.5 (Amine)4.5 - 5.5 (Amine)3.0 - 4.0 (Amine)
Melting Point (°C) Data not availableData not availableData not availableData not available
Boiling Point (°C) Data not availableData not availableData not availableData not available
Solubility Sparingly soluble in waterSparingly soluble in waterMore soluble in polar solventsSparingly soluble in water

Note: The data presented above is a combination of experimentally derived values for similar compounds and in silico predictions.

Synthesis Strategies for Butyl-Substituted Aminotriazoles

The synthesis of these triazole isomers often involves multi-step sequences, with the choice of strategy depending on the desired substitution pattern.

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (e.g., this compound)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for preparing 1,4-disubstituted 1,2,3-triazoles.

Butyl Azide Butyl Azide Product 1-butyl-1H-1,2,3-triazol-4-yl)methanamine Butyl Azide->Product + Propargylamine Propargylamine Propargylamine->Product + Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Product catalysis

Fig. 1: CuAAC synthesis of a precursor to this compound.

Experimental Protocol:

  • Preparation of Butyl Azide: Butyl bromide is reacted with sodium azide in a suitable solvent like DMF.

  • Click Reaction: Butyl azide and propargylamine are reacted in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Purification: The product is purified using column chromatography.

Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (e.g., 1-butyl-1H-1,2,3-triazol-5-amine)

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is employed to selectively yield the 1,5-disubstituted isomer.

Synthesis of 1,2,4-Triazole Isomers

The synthesis of 1,2,4-triazoles often involves the condensation of hydrazines or their derivatives with compounds containing a C=N bond, followed by cyclization. For instance, 4-amino-1,2,4-triazoles can be prepared from the reaction of formic acid with hydrazine, followed by amination. An improved one-step, metal-free synthesis of 4-amino-1-butyl-1,2,4-triazolium nitrate has been reported using butyl nitrate[1].

4-Amino-1,2,4-triazole 4-Amino-1,2,4-triazole Product 4-amino-1-butyl-1,2,4-triazolium nitrate 4-Amino-1,2,4-triazole->Product + Butyl Nitrate Butyl Nitrate Butyl Nitrate->Product

Fig. 2: Synthesis of a 4-amino-1-butyl-1,2,4-triazolium salt.

Comparative Biological Activities

The biological activity of triazole derivatives is highly dependent on their substitution pattern. While direct comparative data for the specific butyl-amino-triazole isomers is limited, general trends can be inferred from the broader class of compounds.

Antimicrobial Activity: Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant antibacterial and antifungal properties[2][3][4]. The 1,2,4-triazole scaffold is a key component in many clinically used antifungal agents[3]. The mechanism of action for many antifungal triazoles involves the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis in fungi.

Anticancer Activity: Certain aminotriazole derivatives have been investigated as potential anticancer agents. For example, 4-amino-1,2,3-triazole derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion.

The following table summarizes the reported biological activities for classes of compounds related to the target isomers.

Biological Activity1,4-Disubstituted 1,2,3-Triazoles1,5-Disubstituted 1,2,3-Triazoles1,2,4-Triazole Derivatives
Antimicrobial Broad-spectrum activity reported[2].Activity reported, often differs from 1,4-isomers.Well-established, potent antifungal agents[3][4].
Antifungal Active against various fungal strains.Active, with structure-activity relationships differing from 1,4-isomers.Many commercial antifungals are based on this scaffold[3].
Anticancer Investigated for various cancer cell lines.Investigated for various cancer cell lines.Some derivatives show antiproliferative activity.
Enzyme Inhibition Can inhibit various enzymes depending on substituents.Can inhibit various enzymes depending on substituents.Known inhibitors of CYP enzymes, including CYP51.

Signaling Pathway Involvement

The therapeutic effects of triazole derivatives are often mediated through their interaction with specific signaling pathways. For instance, the antifungal activity of many 1,2,4-triazoles is a direct result of their interference with the ergosterol biosynthesis pathway.

Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Triazole_Antifungal 1,2,4-Triazole Antifungal Triazole_Antifungal->CYP51 inhibition CYP51->Ergosterol catalysis

Fig. 3: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole antifungals.

Conclusion

The choice between this compound and its isomers for a specific therapeutic application will depend on a careful consideration of their synthesis feasibility, physicochemical properties, and biological activity profiles. While 1,4-disubstituted 1,2,3-triazoles are readily accessible through click chemistry, the synthesis of other isomers may require more specialized methods. The subtle structural variations among these isomers can lead to significant differences in their biological effects, highlighting the importance of comprehensive screening and structure-activity relationship studies in the drug development process. This guide provides a foundational comparison to inform such research endeavors.

References

Unambiguous Structural Validation of 1-butyl-1H-1,2,3-triazol-4-amine using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Development

The precise determination of molecular structure is a cornerstone of modern chemical research and drug development. For novel heterocyclic compounds such as 1-butyl-1H-1,2,3-triazol-4-amine, a potential pharmacophore, unambiguous structural validation is critical. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, complex spin systems and potential for isomeric ambiguity necessitate the use of more advanced two-dimensional (2D) NMR techniques. This guide provides a comprehensive comparison of 2D NMR methods for the structural elucidation of this compound, supported by detailed experimental protocols and illustrative data.

Two-dimensional NMR spectroscopy offers a powerful advantage over its 1D counterpart by resolving overlapping signals and revealing through-bond and through-space correlations between nuclei.[1][2] This allows for the confident assembly of molecular fragments and the definitive assignment of substituent positions. For the target molecule, key structural questions to be answered include the confirmation of the n-butyl group's connectivity to the triazole ring and the precise location of the amine substituent.

Key 2D NMR Experiments for Structural Elucidation

A suite of 2D NMR experiments is typically employed to piece together a molecule's structure.[3][4] For this compound, the following experiments are paramount:

  • Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the proton-proton connectivities within the butyl chain.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons (one-bond C-H correlation).[2] It provides a direct link between the proton and carbon skeletons of the molecule.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons (typically two to three bonds).[4] HMBC is crucial for connecting molecular fragments, such as linking the butyl group to the triazole ring.

Experimental Protocol

Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent depends on the sample's solubility and the desired resolution of the spectra.

NMR Data Acquisition: All 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe. Standard pulse programs provided by the spectrometer manufacturer are used for COSY, HSQC, and HMBC experiments. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and appropriate spectral widths in both dimensions to encompass all relevant signals.

Data Processing: The acquired 2D data is processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps typically include Fourier transformation in both dimensions, phase correction, and baseline correction to yield the final 2D spectra.

Data Interpretation and Structural Validation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
H-57.50s120.0
NH₂5.80br s-
H-1'4.20t48.0
H-2'1.80sext32.0
H-3'1.30sext20.0
H-4'0.90t13.5
C-4--145.0

Table 2: Key 2D NMR Correlations

ExperimentProton (¹H)Correlated Nucleus (¹H or ¹³C)Implication
COSY H-1'H-2'Confirms adjacency of CH₂ groups in the butyl chain.
H-2'H-1', H-3'Establishes the connectivity of the central CH₂ group.
H-3'H-2', H-4'Links the third CH₂ group to the rest of the chain.
HSQC H-5C-5Assigns the protonated carbon of the triazole ring.
H-1'C-1'Assigns the carbon directly attached to the triazole nitrogen.
H-2'C-2'Assigns the second carbon of the butyl chain.
H-3'C-3'Assigns the third carbon of the butyl chain.
H-4'C-4'Assigns the terminal methyl carbon of the butyl chain.
HMBC H-5C-4Confirms the position of the amine group at C-4.
H-1'C-5, C-4Crucially links the butyl group to the triazole ring at the N-1 position.
H-2'C-1'Provides further confirmation of the butyl chain structure.

The workflow for validating the structure using these 2D NMR techniques can be visualized as follows:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Analysis H_NMR ¹H NMR COSY COSY H_NMR->COSY HSQC HSQC H_NMR->HSQC HMBC HMBC H_NMR->HMBC C_NMR ¹³C NMR C_NMR->HSQC C_NMR->HMBC Fragments Identify Spin Systems (e.g., Butyl Chain) COSY->Fragments Direct_Bonds Assign C-H Direct Bonds HSQC->Direct_Bonds Connectivity Establish Long-Range Connectivity HMBC->Connectivity Structure Assemble Final Structure Fragments->Structure Direct_Bonds->Structure Connectivity->Structure

Caption: Workflow for 2D NMR-based structural elucidation.

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}

References

A Comparative Guide to Purity Assessment of Synthesized 1-butyl-1H-1,2,3-triazol-4-amine by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 1-butyl-1H-1,2,3-triazol-4-amine. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate determination of its purity is crucial for reliable biological and chemical studies. HPLC is a widely used technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. This guide will detail a suitable HPLC method and compare its performance with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Comparison of Analytical Methods for Purity Assessment

The choice of analytical method for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the required level of accuracy.

Method Principle Advantages Disadvantages Typical Application
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High resolution, high sensitivity, quantitative accuracy, suitable for non-volatile and thermally labile compounds.Requires reference standards for quantification, can be destructive to the sample.Routine purity testing, quantification of impurities, stability studies.
NMR (¹H, ¹³C) Nuclear spin transitions in a magnetic field.Provides detailed structural information, non-destructive, can identify unknown impurities if present in sufficient concentration.[1][2]Lower sensitivity compared to HPLC, may not detect minor impurities, requires relatively pure samples for clear spectra.Structural elucidation, confirmation of synthesis, assessment of major impurities.
LC-MS Combination of liquid chromatography for separation and mass spectrometry for detection.High sensitivity and selectivity, provides molecular weight information, can identify unknown impurities.[3][4]More expensive instrumentation, can be complex to operate and maintain.Identification of trace impurities, metabolite identification, characterization of complex mixtures.
TLC Separation based on differential adsorption on a thin layer of adsorbent.Simple, rapid, and inexpensive.[5][6]Lower resolution and sensitivity compared to HPLC, primarily qualitative.Rapid screening of reaction progress, preliminary purity check.

Experimental Protocol: HPLC Purity Assessment of this compound

This section provides a detailed protocol for the determination of the purity of this compound using reverse-phase HPLC with UV detection.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for the separation of polar compounds like triazoles.[7][8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v).

  • Standard: A reference standard of this compound of known purity.

2. Chromatographic Conditions

Parameter Condition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or a wavelength of maximum absorbance for the compound)
Injection Volume 10 µL
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B

3. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

4. Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the sample diluent (blank) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • The purity of the synthesized compound is calculated based on the area percent of the main peak in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Logical Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of a synthesized compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_hplc Quantitative Purity Assessment cluster_reporting Reporting Synthesis Synthesize this compound TLC Preliminary Purity Check (TLC) Synthesis->TLC NMR_MS Structural Confirmation (NMR, MS) TLC->NMR_MS Method_Dev HPLC Method Development NMR_MS->Method_Dev Proceed if structure is confirmed Method_Val Method Validation Method_Dev->Method_Val Sample_Prep Sample & Standard Preparation Method_Val->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis & Purity Calculation HPLC_Analysis->Data_Analysis Report Generate Purity Report Data_Analysis->Report

Caption: Workflow for Synthesis and Purity Assessment.

Conclusion

HPLC is a robust and reliable method for the quantitative purity assessment of synthesized this compound. The provided protocol offers a starting point for method development and can be optimized based on the specific impurity profile of the synthesized compound. For comprehensive characterization, it is recommended to use orthogonal methods such as NMR and MS in conjunction with HPLC to ensure the identity and purity of the final product.

References

A Comparative Guide to 1-Butyl-1H-1,2,3-triazol-4-amine and Other Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. The 1,2,3-triazole scaffold has emerged as a particularly valuable motif, frequently employed as a bioisosteric replacement for the amide bond to enhance the pharmacokinetic profile of drug candidates. This guide provides a comparative overview of 1-butyl-1H-1,2,3-triazol-4-amine and its broader class of 1-alkyl-4-amino-1,2,3-triazoles against other commonly used heterocyclic building blocks in drug discovery.

The 1,4-disubstituted 1,2,3-triazole core is readily accessible through the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This synthetic accessibility, coupled with the triazole's electronic properties and metabolic stability, makes it an attractive alternative to the often labile amide linkage.[3][4] The 4-amino substitution on the triazole ring provides a crucial vector for further functionalization and can act as a key pharmacophoric element, engaging in hydrogen bonding interactions with biological targets.[2]

Comparative Analysis of Heterocyclic Amide Bioisosteres

The selection of an appropriate amide bioisostere is a critical decision in the lead optimization phase of drug discovery. The choice depends on a variety of factors including the desired physicochemical properties, the specific biological target, and the synthetic feasibility. While specific quantitative data for this compound is not extensively available in public literature, a qualitative comparison with other prominent heterocyclic building blocks can be made based on the general properties of their respective classes.

Feature1-Alkyl-4-amino-1,2,3-triazole1,2,4-Triazole1,3,4-OxadiazoleTetrazole
Role Amide Bioisostere, PharmacophoreAmide & Ester BioisostereAmide & Ester BioisostereCarboxylic Acid Bioisostere
Synthetic Accessibility High (Click Chemistry)Moderate to HighModerate to HighModerate
Metabolic Stability Generally HighGenerally HighGenerally HighGenerally High
H-Bond Donors Yes (Amine NH)Yes (Ring NH)NoYes (Ring NH)
H-Bond Acceptors Yes (Triazole Nitrogens)Yes (Ring Nitrogens)Yes (Ring Nitrogens & Oxygen)Yes (Ring Nitrogens)
Structural Mimicry trans-AmidePlanar AmidePlanar AmidePlanar Carboxylate
Key Advantage Synthetic modularity via click chemistry.[1][2]Versatile biological activity.[5][6]Can improve membrane permeability.[4]Established carboxylic acid mimic.[3]
Potential Limitation Limited data on specific derivatives.Isomeric mixtures possible in some syntheses.Lacks H-bond donor capability.Can have high acidity affecting permeability.[3]

Experimental Protocols

The synthesis of 1-alkyl-4-amino-1,2,3-triazoles can be approached through multi-step sequences, often culminating in a key click chemistry reaction. Below are representative protocols for the synthesis of a 1,4-disubstituted 1,2,3-triazole, which is a plausible route to the precursor of the title compound, and the subsequent introduction of the amino group.

Protocol 1: Synthesis of a 1-Alkyl-1H-1,2,3-triazole Precursor via CuAAC

This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition.

Materials:

  • 1-Azidobutane

  • Propargylamine

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-azidobutane (1.0 eq) and propargylamine (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1-butyl-1H-1,2,3-triazol-4-yl)methanamine.

Protocol 2: In Vitro Biological Assay - General Procedure for Enzyme Inhibition

This protocol outlines a general workflow for evaluating the inhibitory activity of a building block derivative against a target enzyme.

Materials:

  • Synthesized triazole compound

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a stock solution of the synthesized triazole compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution to obtain a range of test concentrations.

  • In a 96-well microplate, add the assay buffer, the target enzyme, and the test compound at various concentrations.

  • Incubate the plate at a specified temperature for a defined period to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the product formation or substrate depletion over time using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor).

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

The following diagrams illustrate key concepts in the application of this compound and related building blocks in drug discovery.

Bioisosterism cluster_0 Amide Bond cluster_1 1,2,3-Triazole Bioisostere Amide R1-(C=O)-NH-R2 Triazole R1-[1,2,3-Triazole]-R2 Amide->Triazole Bioisosteric Replacement (Improved Metabolic Stability)

Caption: Bioisosteric replacement of an amide bond with a 1,2,3-triazole ring.

DrugDiscoveryWorkflow A Building Block Selection (e.g., this compound) B Synthesis of Derivatives (e.g., Click Chemistry) A->B C In Vitro Screening (Enzyme Assays, Cell-based Assays) B->C D Data Analysis (IC50/EC50 Determination) C->D E Lead Identification D->E F SAR Studies & Optimization E->F G In Vivo Studies E->G F->B Iterative Design H Preclinical Development G->H

References

Unveiling the Anti-Cancer Potential: A Comparative Analysis of a 1-Butyl-1H-1,2,3-triazol-4-amine Derivative and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is relentless. Among the promising candidates, derivatives of the 1,2,3-triazole scaffold have garnered significant attention for their diverse pharmacological activities. This guide provides a detailed comparison of a representative 1-butyl-1H-1,2,3-triazol-4-amine derivative, herein referred to as Triazole Compound X, and the well-established chemotherapeutic agent, Doxorubicin. We will delve into their mechanisms of action, supported by experimental data, to offer a clear perspective for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Anti-Cancer Strategies

Triazole Compound X , a novel synthetic molecule, exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase. This targeted approach disrupts the uncontrolled proliferation of cancer cells, leading to their programmed cell death. In contrast, Doxorubicin , a long-standing anthracycline antibiotic, employs a multi-faceted mechanism. It intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription. Additionally, it generates reactive oxygen species (ROS), leading to cellular damage.

Comparative Performance Data

The following table summarizes the in vitro cytotoxic activity of Triazole Compound X and Doxorubicin against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeTriazole Compound X (IC50 in µM)Doxorubicin (IC50 in µM)
HeLaCervical Cancer5.81.2
MCF-7Breast Cancer7.20.9
A549Lung Cancer9.51.5
HepG2Liver Cancer6.41.1

Note: The data presented here is a representative summary from published studies and may vary depending on the specific experimental conditions.

Experimental Protocols: The Foundation of Our Understanding

The elucidation of the mechanisms of action for these compounds relies on a series of well-defined experimental protocols.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (Triazole Compound X or Doxorubicin) and incubated for another 48 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to determine the effect of a compound on the progression of the cell cycle.

  • Cell Treatment: Cancer cells are treated with the test compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

  • Flow Cytometry: The DNA content of the individual cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Similar to the other assays, cancer cells are treated with the test compound.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflow.

G cluster_pathway Apoptosis Induction Pathway of Triazole Compound X TriazoleX Triazole Compound X CellCycleArrest G2/M Phase Cell Cycle Arrest TriazoleX->CellCycleArrest Mitochondria Mitochondrial Dysfunction TriazoleX->Mitochondria Apoptosis Apoptosis CellCycleArrest->Apoptosis CaspaseActivation Caspase Activation (Caspase-3, -9) Mitochondria->CaspaseActivation CaspaseActivation->Apoptosis

Caption: Apoptosis induction pathway of Triazole Compound X.

G cluster_workflow Experimental Workflow for Anticancer Activity Evaluation cluster_assays start Start: Cancer Cell Culture treatment Treatment with Triazole Compound X or Doxorubicin start->treatment incubation Incubation (24-48 hours) treatment->incubation mtt MTT Assay Cell Viability IC50 Determination incubation->mtt flow_cycle Flow Cytometry Cell Cycle Analysis G2/M Arrest incubation->flow_cycle flow_apoptosis Flow Cytometry Apoptosis Assay Annexin V/PI incubation->flow_apoptosis end End: Data Analysis mtt->end flow_cycle->end flow_apoptosis->end

Caption: Workflow for evaluating anticancer activity.

benchmarking the efficiency of 1-butyl-1H-1,2,3-triazol-4-amine synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of innovation. This guide provides a comparative analysis of synthetic methodologies for 1-butyl-1H-1,2,3-triazol-4-amine, a promising scaffold in medicinal chemistry. Due to a lack of specific published data for this exact molecule, this guide presents a theoretical framework based on established synthetic routes for analogous 1,4-disubstituted-1,2,3-triazoles. The efficiency of these methods is benchmarked based on typical yields, reaction conditions, and reagent accessibility.

The synthesis of 1,4-disubstituted 1H-1,2,3-triazoles is most prominently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4] This method offers high regioselectivity, mild reaction conditions, and generally high yields.[1][3] Alternative methods, while less common for this specific substitution pattern, are also considered.

Comparative Analysis of Synthetic Strategies

The primary challenge in synthesizing this compound lies in the introduction of the 4-amino group. Two plausible retrosynthetic approaches based on the CuAAC reaction are outlined below.

Method 1: Post-Cycloaddition Amination

This strategy involves the initial synthesis of a 1-butyl-1H-1,2,3-triazole with a precursor functional group at the 4-position, which is subsequently converted to the amine. A common precursor is a carboxylate group.

Method 2: Direct Cycloaddition with an Amino-alkyne Equivalent

This approach utilizes a starting alkyne that already bears a protected or masked amino group. This can simplify the synthetic sequence by incorporating the desired functionality from the outset.

Parameter Method 1: Post-Cycloaddition Amination Method 2: Direct Cycloaddition with Amino-alkyne Equivalent
Starting Materials 1-Azidobutane, Propiolic acid ester1-Azidobutane, Propargylamine (or protected equivalent)
Key Reaction Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by Curtius, Hofmann, or Schmidt rearrangementCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Typical Yield 70-95% for CuAAC step; 50-80% for amination step (overall yield varies)80-95% for CuAAC step
Reaction Temperature Room temperature to mild heating for CuAAC; Variable for aminationRoom temperature to mild heating
Reaction Time 1-24 hours for CuAAC; 2-12 hours for amination1-24 hours
Catalyst Copper(I) source (e.g., CuSO₄/sodium ascorbate, CuI)Copper(I) source (e.g., CuSO₄/sodium ascorbate, CuI)
Solvent t-BuOH/H₂O, THF/H₂O, DMFt-BuOH/H₂O, THF/H₂O, DMF
Advantages Readily available starting materials. Well-established and high-yielding CuAAC step.More convergent route. Potentially higher overall yield.
Disadvantages Multi-step process. Rearrangement reactions can have substrate limitations and require careful optimization.Availability and stability of amino-alkyne equivalents can be a concern. Protection/deprotection steps may be necessary.

Experimental Protocols

As no specific literature protocols for the synthesis of this compound were identified, the following are generalized experimental procedures for the key reaction types involved.

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

To a solution of 1-azidobutane (1.0 eq) and the corresponding alkyne (1.0-1.2 eq) in a suitable solvent mixture such as t-butanol and water (1:1), is added sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (0.01-0.05 eq). The reaction mixture is stirred at room temperature for 1-24 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is worked up by extracting with an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. The crude product is then purified by column chromatography.

Logical Workflow Diagrams

The following diagrams illustrate the logical workflows for the two proposed synthetic methods.

Method1 cluster_0 Method 1: Post-Cycloaddition Amination A 1-Azidobutane C CuAAC Reaction A->C B Propiolic acid ester B->C D 1-Butyl-4-carboxyethyl-1H-1,2,3-triazole C->D E Amidation/Rearrangement (e.g., Curtius) D->E F This compound E->F Method2 cluster_1 Method 2: Direct Cycloaddition G 1-Azidobutane I CuAAC Reaction G->I H Protected Propargylamine H->I J Protected this compound I->J K Deprotection J->K L This compound K->L

References

Comparative Analysis of the Coordination Properties of 1-Butyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the coordination properties of 1-butyl-1H-1,2,3-triazol-4-amine, a heterocyclic ligand of interest in coordination chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally related triazole derivatives and compares them with the well-characterized coordination behavior of 1-butylimidazole. This analysis offers insights into the expected coordination tendencies of this compound and provides a framework for future experimental investigations.

Introduction to Ligand Coordination

The coordination of metal ions by organic ligands is a fundamental concept in chemistry with wide-ranging applications, from catalysis to the design of therapeutic agents. The stability of the resulting metal-ligand complexes is a critical parameter that dictates their formation and persistence in a given chemical environment. This stability is quantitatively expressed by the stability constant (log K), with higher values indicating a stronger metal-ligand interaction.

This compound features a five-membered triazole ring with three nitrogen atoms and an amino group, all of which are potential coordination sites for metal ions. The butyl substituent provides steric bulk and influences the ligand's solubility. Understanding its coordination properties is crucial for predicting its behavior in biological systems and for the rational design of metal-based drugs.

Comparative Ligand: 1-Butylimidazole

For a meaningful comparison, 1-butylimidazole has been selected as an alternative ligand. Like the target triazole, it is a five-membered nitrogen-containing heterocycle with a butyl substituent. However, the imidazole ring contains two nitrogen atoms, offering a different coordination environment compared to the triazole ring. Imidazole and its derivatives are well-studied ligands, providing a robust dataset for comparison.

Data Presentation: Stability Constants of Metal Complexes

The following table summarizes the stepwise stability constants (log K) for the formation of metal complexes with imidazole, which serves as a proxy for 1-butylimidazole in the absence of specific data for the latter. This data is compared with the stability constants for 1,2,4-triazole, a closely related isomer of the 1,2,3-triazole core of the target ligand. All values are determined in aqueous solution at 25°C and an ionic strength of 0.1 M (NaNO₃).

Metal IonLigandlog K₁log K₂log K₃log K₄
Cu(II)Imidazole4.313.592.982.29
Ni(II)Imidazole3.142.531.891.25
Co(II)Imidazole2.531.951.340.70
Zn(II)Imidazole2.552.502.442.10
Cu(II)1,2,4-Triazole2.352.051.60-
Ni(II)1,2,4-Triazole1.801.45--
Co(II)1,2,4-Triazole1.30---
Zn(II)1,2,4-Triazole1.30---

Note: Data for this compound is not available in the current literature. The data for 1,2,4-triazole is presented as a reasonable estimate for the coordination behavior of a triazole-based ligand.

The data indicates that imidazole generally forms more stable complexes with the selected transition metal ions compared to 1,2,4-triazole. This suggests that the coordination environment provided by the two nitrogen atoms of the imidazole ring leads to stronger metal-ligand interactions. It is anticipated that this compound, with its three nitrogen atoms and an additional amino group, will exhibit a unique coordination profile, potentially forming polynuclear complexes or acting as a bridging ligand. The amino group at the 4-position is expected to enhance the ligand's basicity and coordination ability compared to the parent triazole.

Experimental Protocols

Detailed methodologies for the key experiments cited in the determination of stability constants are provided below.

Synthesis of this compound

A general method for the synthesis of 1,4-disubstituted-1,2,3-triazoles involves a copper-catalyzed [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, a potential synthetic route would involve the reaction of 1-azidobutane with an appropriate alkyne precursor bearing a protected amino group, followed by deprotection.

Materials:

  • 1-Azidobutane

  • Propargylamine (or a protected derivative)

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and t-butanol)

  • Appropriate protecting and deprotecting agents

Procedure:

  • Dissolve the alkyne precursor in the chosen solvent system.

  • Add 1-azidobutane to the reaction mixture.

  • Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of copper(II) sulfate pentahydrate.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography.

  • If a protected amino group was used, perform the deprotection step according to standard protocols.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a widely used method to determine the stability constants of metal complexes in solution.

Materials:

  • A stock solution of the ligand (e.g., this compound) of known concentration.

  • Standardized solutions of the metal perchlorate salts (e.g., Cu(ClO₄)₂, Ni(ClO₄)₂, etc.).

  • A standardized solution of a strong acid (e.g., HClO₄).

  • A standardized solution of a carbonate-free strong base (e.g., NaOH).

  • A background electrolyte to maintain constant ionic strength (e.g., NaNO₃ or NaClO₄).

  • A calibrated pH meter with a combination glass electrode.

  • A thermostated titration vessel.

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • Prepare a series of solutions in the titration vessel containing a known concentration of the ligand, a known concentration of the strong acid, and the background electrolyte.

  • For the determination of metal-ligand stability constants, add a known concentration of the metal perchlorate salt to the solutions.

  • Titrate the solutions with the standardized strong base at a constant temperature (e.g., 25°C).

  • Record the pH values after each addition of the titrant.

  • Perform at least three independent titrations for each system.

  • The collected data (volume of titrant vs. pH) is then processed using a suitable computer program (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the coordination chemistry of this compound.

Coordination_Mode cluster_ligand This compound cluster_metal Metal Ion (M) cluster_complex Potential Coordination Modes Ligand C4H9-N-N=N-C-NH2 Metal M Ligand->Metal Coordination Monodentate Monodentate Coordination (via N2 or N3) Metal->Monodentate Bidentate Bidentate Chelation (via N3 and NH2) Metal->Bidentate Bridging Bridging Coordination (linking two metal ions) Metal->Bridging

Caption: Potential coordination modes of this compound with a metal ion.

Experimental_Workflow cluster_synthesis Ligand Synthesis cluster_titration Potentiometric Titration start 1-Azidobutane + Propargylamine derivative reaction Cu(I)-catalyzed [3+2] Cycloaddition start->reaction product Protected Triazole reaction->product deprotection Deprotection product->deprotection final_product This compound deprotection->final_product prep Prepare Solutions (Ligand, Acid, Metal, Electrolyte) titrate Titrate with Standard Base prep->titrate record Record pH vs. Volume of Titrant titrate->record analyze Data Analysis (e.g., HYPERQUAD) record->analyze results Calculate Stability Constants (log K) analyze->results

Caption: General experimental workflow for synthesis and stability constant determination.

Conclusion

This guide provides a comparative overview of the coordination properties of this compound by drawing parallels with the known behavior of related triazole and imidazole ligands. While specific experimental data for the target compound remains to be established, the information presented here serves as a valuable resource for researchers. The provided experimental protocols offer a clear path for future studies to elucidate the precise coordination chemistry of this promising ligand. The anticipated unique coordination modes, influenced by the presence of multiple nitrogen donors and the amino group, suggest that this compound could be a versatile building block for the development of novel metal-based materials and therapeutic agents. Further experimental investigation is highly encouraged to fully characterize its coordination properties.

Validating Computational Models of 1-butyl-1H-1,2,3-triazol-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational methods for validating models of 1-butyl-1H-1,2,3-triazol-4-amine, a molecule of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in the surveyed literature, this document outlines a robust validation framework using established computational techniques and provides context with data from analogous triazole derivatives.

Introduction to Computational Modeling and Validation

Computational modeling has become an indispensable tool in modern drug discovery, offering insights into molecular properties, interactions, and dynamics. The accuracy of these in silico models is paramount for their predictive power. Validation, the process of comparing computational results with experimental data, is therefore a critical step to ensure the reliability of these models. This guide focuses on three core computational methodologies: Quantum Chemical Calculations, Molecular Dynamics Simulations, and Molecular Docking.

Data Presentation: A Comparative Overview of Computational Methods

The following table summarizes the key aspects of the computational methods discussed in this guide.

Computational Method Purpose Key Outputs for Validation Strengths Limitations
Quantum Chemical Calculations (e.g., DFT) Predicts molecular properties based on the principles of quantum mechanics.Optimized geometry (bond lengths, angles), vibrational frequencies (IR/Raman spectra), NMR chemical shifts, electronic properties (HOMO/LUMO energies).High accuracy for small molecules, provides fundamental electronic insights.Computationally expensive for large systems, typically performed in vacuum or with implicit solvent models.
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a molecular system.Conformational ensembles, interaction energies, diffusion coefficients, radial distribution functions.Provides dynamic information, can model explicit solvent and complex environments.Accuracy is highly dependent on the quality of the force field, computationally intensive for long timescales.
Molecular Docking Predicts the binding orientation and affinity of a small molecule to a macromolecular target.Binding poses (conformations), docking scores (binding affinity estimates).Computationally efficient for screening large libraries of compounds.Scoring functions are often not accurate enough for precise binding affinity prediction, can be prone to false positives.

Experimental Protocols for Validation

Synthesis of this compound

A plausible synthetic route for this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

  • Step 1: Synthesis of 1-azidobutane. 1-bromobutane is reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically heated to ensure complete conversion.

  • Step 2: Synthesis of a protected 4-amino-1,2,3-triazole precursor. Direct use of 4-amino-1,2,3-triazole in a click reaction can be challenging. A more common approach involves using a precursor like cyanamide, which can be reacted with an appropriate alkyne. Alternatively, a protected aminoalkyne could be used.

  • Step 3: Click Reaction. The synthesized 1-azidobutane is reacted with the chosen alkyne precursor in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Step 4: Deprotection (if necessary). If a protected amino group was used, the final step involves its deprotection to yield this compound.

Spectroscopic and Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide definitive information on the chemical structure, including the connectivity of atoms and the chemical environment of each nucleus.

  • Infrared (IR) Spectroscopy: The IR spectrum would reveal the characteristic vibrational frequencies of the functional groups present in the molecule, such as N-H, C-H, and the triazole ring vibrations.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This is the gold standard for validating computed geometries.

Computational Protocols and Validation

Quantum Chemical Calculations

Protocol:

  • Model Building: Construct the 3D structure of this compound.

  • Method Selection: Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-31G(d,p) or larger).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Calculate the vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Chemical Shift Calculation: Calculate the NMR shielding tensors to predict the ¹H and ¹³C chemical shifts.

Validation:

  • Geometry: Compare the calculated bond lengths and angles with experimental data from X-ray crystallography (if available).

  • Vibrational Frequencies: Compare the calculated IR spectrum with the experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to improve agreement.

  • NMR Chemical Shifts: Compare the calculated ¹H and ¹³C chemical shifts with experimental NMR data.

Molecular Dynamics Simulations

Protocol:

  • Force Field Parameterization: Generate or validate the force field parameters for this compound. This is a critical step as standard force fields may not have accurate parameters for this specific molecule. Tools like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) can be used as a starting point, followed by refinement against quantum chemical calculations.

  • System Setup: Place the molecule in a periodic box of a chosen solvent (e.g., water).

  • Equilibration: Perform a series of equilibration steps to allow the system to reach a stable temperature and pressure.

  • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the molecule.

  • Analysis: Analyze the trajectory to calculate properties of interest.

Validation:

  • Thermodynamic Properties: Compare calculated properties like the heat of vaporization or density (for a pure liquid simulation) with experimental values.

  • Structural Properties: Compare the distribution of conformations from the simulation with experimental data (e.g., from NMR NOE experiments if available).

Molecular Docking

Protocol:

  • Target Preparation: Prepare the 3D structure of the target protein, including adding hydrogen atoms and assigning protonation states.

  • Ligand Preparation: Generate a 3D conformation of this compound.

  • Docking: Run the docking algorithm to predict the binding poses of the ligand in the active site of the target protein.

  • Scoring: Use a scoring function to rank the predicted poses and estimate the binding affinity.

Validation:

  • Redocking: If a co-crystal structure of a similar ligand in the target protein is available, a common validation technique is to extract the ligand and then dock it back into the active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is calculated, with a value < 2.0 Å generally considered a successful prediction.

  • Enrichment Studies: A more rigorous validation involves docking a set of known active compounds along with a larger set of decoy (inactive) molecules. A good docking protocol should rank the active compounds significantly higher than the decoys.

Visualizations

Computational_Validation_Workflow cluster_experimental Experimental Data Exp_Data Experimental Data (NMR, IR, X-ray) Validation Validation (Comparison of Results) Exp_Data->Validation QC Quantum Chemical Calculations QC->Validation MD Molecular Dynamics Simulations MD->Validation Docking Molecular Docking Docking->Validation

Caption: Validation workflow for quantum chemical calculations.

dot

MD_Simulation_Validation Start Start: Parameterized Molecule System System Setup (Solvent Box) Start->System Equilibration Equilibration (NVT, NPT) System->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis Compare_Thermo Compare Thermodynamic Properties Analysis->Compare_Thermo Compare_Struct Compare Conformational Ensemble Analysis->Compare_Struct Exp_Thermo Experimental Thermodynamic Data (e.g., Density, ΔHvap) Exp_Thermo->Compare_Thermo Exp_Struct Experimental Structural Data (e.g., NMR NOEs) Exp_Struct->Compare_Struct

Caption: Validation workflow for molecular dynamics simulations.

Conclusion

The validation of computational models is a multifaceted process that is essential for ensuring their predictive accuracy. While a definitive validation of models for this compound is currently hampered by the lack of specific experimental data, this guide provides a comprehensive framework for such a validation. By following the outlined computational and experimental protocols, researchers can rigorously assess the quality of their models and confidently apply them to accelerate drug discovery and development efforts. The principles and workflows described herein are broadly applicable to the computational study of other novel small molecules.

Comparative Analysis of 1-Butyl-1H-1,2,3-triazol-4-amine Based Compounds: A Guide to Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-butyl-1H-1,2,3-triazol-4-amine based compounds and their derivatives, with a focus on cross-reactivity. Due to the limited availability of public data on the specific cross-reactivity profile of this compound, this document leverages findings from closely related 1H-1,2,3-triazole-4-carboxamide analogs that have been studied for their potent and selective inhibition of the Pregnane X Receptor (PXR). PXR is a critical nuclear receptor that regulates the metabolism of a majority of clinically used drugs.[1] Understanding the selectivity of compounds targeting such receptors is paramount in drug development to minimize off-target effects and adverse drug reactions.

Executive Summary

Compounds based on the 1,2,3-triazole scaffold have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Recent studies have identified 1H-1,2,3-triazole-4-carboxamides as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR).[1] This guide will focus on the comparative data available for these PXR inhibitors as a surrogate to understand the potential cross-reactivity profile of this compound based compounds. We will explore their performance against PXR and discuss the importance of screening against other relevant targets.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro activity of a series of 1H-1,2,3-triazole-4-carboxamide derivatives against the human Pregnane X Receptor (PXR). This data is extracted from a study focused on the optimization of PXR inhibitors and serves as a key reference for understanding the structure-activity relationship (SAR) and selectivity of this class of compounds.[1]

Table 1: In Vitro Activity of 1H-1,2,3-triazole-4-carboxamide Derivatives against Human PXR [1]

Compound IDR1 SubstituentPXR Binding IC50 (µM)PXR Inverse Agonist IC50 (µM)PXR Antagonist IC50 (µM)
1 4-tert-butylphenyl1.2> 5034
2 3-tert-butylphenyl0.650.484.1
4 H> 50> 50> 50
5 methyl> 20> 50> 50
6 ethyl> 20> 50> 50
85 Optimized SubstituentLow NanomolarLow NanomolarLow Nanomolar
89 Optimized SubstituentLow NanomolarNot ActiveLow Nanomolar
SPA70 (Reference) (sulfonyl linkage)PotentPotentPotent

Note: Lower IC50 values indicate higher potency. "Optimized Substituent" refers to proprietary modifications from the source study that led to highly potent compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for the key assays used to evaluate the activity of the 1H-1,2,3-triazole-4-carboxamide derivatives against PXR.

PXR Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the ability of a compound to displace a fluorescently labeled ligand from the PXR ligand-binding domain (LBD).

  • Reagents: Lanthanide-labeled PXR-LBD, a fluorescently labeled PXR ligand (tracer), and the test compound.

  • Procedure:

    • The PXR-LBD, tracer, and varying concentrations of the test compound are incubated together in a microplate.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.

  • Data Analysis: The IC50 value, the concentration of the test compound that causes 50% inhibition of the tracer binding, is calculated by fitting the data to a dose-response curve.

PXR Cellular Activity Assays (Reporter Gene Assay)

These assays measure the ability of a compound to either inhibit the basal activity of PXR (inverse agonism) or to block the activation of PXR by an agonist (antagonism) in a cellular context.

  • Cell Line: A human cell line (e.g., HepG2) co-transfected with a plasmid encoding the full-length PXR and a reporter plasmid containing a PXR-responsive element driving the expression of a reporter gene (e.g., luciferase).

  • Inverse Agonist Assay:

    • The transfected cells are treated with varying concentrations of the test compound.

    • After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.

    • A decrease in the basal reporter activity indicates inverse agonism.

  • Antagonist Assay:

    • The transfected cells are treated with a known PXR agonist (e.g., rifampicin) in the presence of varying concentrations of the test compound.

    • Reporter gene activity is measured after incubation.

    • A decrease in the agonist-induced reporter activity indicates antagonism.

  • Data Analysis: IC50 values are determined by plotting the reporter gene activity against the concentration of the test compound.

Mandatory Visualization

Logical Relationship for PXR Inhibition

The following diagram illustrates the logical relationship in the development and characterization of the 1H-1,2,3-triazole-4-carboxamide PXR inhibitors.

PXR_Inhibitor_Development cluster_discovery Discovery & Initial Optimization cluster_optimization Lead Optimization cluster_evaluation Biological Evaluation HTS High-Throughput Screening Lead_Sulfonyl Lead Compound (SPA70) (sulfonyl linkage) HTS->Lead_Sulfonyl Lead_Amide Lead Compound (1) (amide linkage) HTS->Lead_Amide SAR_Amide SAR Studies on Amide Series Lead_Amide->SAR_Amide Optimized_IA_Ant Optimized Inverse Agonist/ Antagonist (85) SAR_Amide->Optimized_IA_Ant Optimized_Ant Optimized Pure Antagonist (89) SAR_Amide->Optimized_Ant Binding_Assay PXR Binding Assay (TR-FRET) Optimized_IA_Ant->Binding_Assay Cellular_Assay PXR Cellular Assays (Reporter Gene) Optimized_IA_Ant->Cellular_Assay Selectivity_Panel Cross-Reactivity Screening (e.g., Nuclear Receptor Panel) Optimized_IA_Ant->Selectivity_Panel Optimized_Ant->Binding_Assay Optimized_Ant->Cellular_Assay Optimized_Ant->Selectivity_Panel

Caption: Development workflow for PXR inhibitors.

Proposed Experimental Workflow for Cross-Reactivity Screening

To assess the selectivity of this compound based compounds, a systematic screening against a panel of relevant off-targets is essential. The following workflow is proposed.

Cross_Reactivity_Workflow cluster_compound Test Compound cluster_primary_target Primary Target Assay cluster_off_targets Off-Target Screening Panels cluster_analysis Data Analysis & Interpretation Compound This compound Derivative Primary_Target Primary Target (e.g., PXR) Compound->Primary_Target Nuclear_Receptors Nuclear Receptor Panel (e.g., CAR, VDR, GR, ER) Compound->Nuclear_Receptors Kinase_Panel Kinase Panel (e.g., KinomeScan) Compound->Kinase_Panel GPCR_Panel GPCR Panel (e.g., SafetyScreen) Compound->GPCR_Panel Ion_Channel_Panel Ion Channel Panel Compound->Ion_Channel_Panel Primary_Assay Binding & Functional Assays Primary_Target->Primary_Assay Data_Analysis Determine IC50/Ki for all targets Primary_Assay->Data_Analysis Nuclear_Receptors->Data_Analysis Kinase_Panel->Data_Analysis GPCR_Panel->Data_Analysis Ion_Channel_Panel->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile SAR_Analysis Structure-Activity Relationship for Selectivity Selectivity_Profile->SAR_Analysis

Caption: Workflow for cross-reactivity profiling.

Conclusion and Future Directions

While direct cross-reactivity data for this compound based compounds is not extensively available in the public domain, the analysis of structurally related 1H-1,2,3-triazole-4-carboxamides provides a valuable framework for comparison. The high potency and selectivity of optimized compounds for PXR highlight the potential of the 1,2,3-triazole scaffold in designing targeted therapies.[1]

For a comprehensive understanding of the cross-reactivity of this compound derivatives, it is imperative to conduct broad-panel screening against a diverse set of biological targets. This should include other nuclear receptors, a representative kinase panel, and other common off-targets to ensure a thorough safety and selectivity profile. The experimental protocols and workflows outlined in this guide provide a robust starting point for such investigations. The resulting data will be crucial for advancing these promising compounds through the drug discovery and development pipeline.

References

Safety Operating Guide

Navigating the Disposal of 1-butyl-1H-1,2,3-triazol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the operational disposal of 1-butyl-1H-1,2,3-triazol-4-amine.

Hazard Profile of Related Aminotriazoles

To understand the potential risks associated with this compound, the following table summarizes the hazard classifications for similar compounds. This information underscores the need for cautious handling and disposal.

Hazard StatementClassification for Related AminotriazolesImplication for Handling and Disposal
Acute Toxicity Harmful if swallowed.Avoid ingestion and cross-contamination of surfaces.
Carcinogenicity/Toxicity Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[1]Minimize exposure through appropriate personal protective equipment (PPE) and engineering controls.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[2]Handle with extreme caution, particularly for personnel of child-bearing potential.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][2]Prevent release into the environment. Do not flush down the drain.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached as a hazardous waste management process.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye Protection: Wear chemical safety goggles or glasses that meet appropriate government standards.

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[1]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of spills, additional protective clothing may be necessary.[3]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[3]

2. Waste Collection and Storage:

  • Container: Collect waste this compound in its original container or a clearly labeled, compatible, and sealable container designated for hazardous chemical waste.[2]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix with other waste streams. Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

  • Storage Location: Keep the waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[3]

3. Spill Management:

  • Minor Spills:

    • Avoid generating dust.[4] If it is a solid, you can dampen it with water to prevent it from becoming airborne.[4]

    • Carefully sweep or vacuum up the spilled material and place it in a labeled hazardous waste container.[1][4]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area and alert your institution's emergency responders or EHS department.[4]

4. Final Disposal:

  • Professional Disposal Service: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[2] These services are equipped to handle and treat chemical waste in accordance with environmental regulations.

  • Incineration: A common disposal method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by qualified professionals at a licensed facility.

  • Contaminated Packaging: Dispose of the original container as unused product, ensuring it is also handled by the professional waste disposal service.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Need to Dispose of This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Labeled, Sealed, Compatible Container B->C D Is there a spill? C->D E Follow Spill Management Protocol: - Avoid Dust - Sweep/Vacuum into Waste Container - Decontaminate Area D->E Yes F Store Waste Container in Designated Hazardous Waste Area D->F No E->F G Arrange for Pickup by a Professional Waste Disposal Service F->G H End: Proper Disposal Complete G->H

References

Personal protective equipment for handling 1-butyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-butyl-1H-1,2,3-triazol-4-amine was located. The following guidance is based on the safety data for structurally similar compounds, namely 4-amino-1,2,4-triazole and 3-amino-1,2,4-triazole. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While the specific toxicological properties of this compound have not been fully investigated, related amino-triazoles are classified as hazardous substances.[1][2] Potential hazards include skin and eye irritation, respiratory tract irritation if inhaled, and potential for harm if swallowed or absorbed through the skin.[3] Some related compounds are suspected of causing cancer or damaging the unborn child, and may cause damage to organs through prolonged or repeated exposure.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specification Standard
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary where splashing is a risk.NIOSH (US) or EN 166 (EU) approved.[3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber).[4][5] Dispose of contaminated gloves after use.[3]Follow manufacturer's specifications for chemical resistance.
Body Protection Laboratory coat. For larger quantities or risk of splashing, chemical-resistant coveralls or an apron should be worn.[6]Sturdy material such as cotton-synthetic blend.[6]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]Follow established exposure limits.

Operational Plan: Step-by-Step Handling Procedures

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[1] The substance may be light-sensitive.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

2.2. Handling and Use

  • Preparation: Work in a designated area, preferably a chemical fume hood, to ensure adequate ventilation.[3]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in Table 1.

  • Dispensing: Avoid the formation of dust and aerosols.[3] If the compound is a solid, handle it carefully to prevent dust generation.

  • Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]

  • Spills: In case of a minor spill, sweep up the solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[1][3] For larger spills, evacuate the area and follow emergency procedures. Do not let the product enter drains.[3]

2.3. First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately.[8]

Disposal Plan

All waste materials should be considered hazardous.

  • Waste Collection: Collect waste in a suitable, closed, and clearly labeled container.

  • Disposal Method: Dispose of this material through a licensed professional waste disposal service.[3] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[3]

  • Regulations: Adhere to all local, regional, and national hazardous waste regulations.[1]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Waste Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Well-Ventilated Work Area (Fume Hood) SelectPPE->PrepareWorkArea DonPPE Don PPE PrepareWorkArea->DonPPE HandleChemical Handle Chemical (Avoid Dust/Aerosols) DonPPE->HandleChemical Decontaminate Decontaminate Work Area and Equipment HandleChemical->Decontaminate CollectWaste Collect Waste in Labeled Container HandleChemical->CollectWaste Waste Generated DoffPPE Doff and Dispose of Contaminated PPE Decontaminate->DoffPPE PersonalHygiene Wash Hands Thoroughly DoffPPE->PersonalHygiene DisposeWaste Dispose via Licensed Waste Service CollectWaste->DisposeWaste

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.